3,5-Dibromo-4-fluorophenol
Description
Properties
IUPAC Name |
3,5-dibromo-4-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQMACBOYBDICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58107-26-9 | |
| Record name | 3,5-dibromo-4-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dibromo-4-fluorophenol CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a phenol ring, imparts distinct chemical properties that make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, safety information, and potential applications, with a particular focus on its relevance in drug discovery and development.
Due to the limited availability of direct experimental data for 3,5-Dibromo-4-fluorophenol, this guide incorporates a comparative analysis with structurally similar compounds to provide a thorough understanding of its expected properties and reactivity. All data is clearly referenced to ensure scientific integrity.
Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental for any research or development endeavor. The following table summarizes the key chemical identifiers for 3,5-Dibromo-4-fluorophenol.
| Identifier | Value | Source |
| CAS Number | 20568686-37-6 | - |
| IUPAC Name | 3,5-Dibromo-4-fluorophenol | - |
| Molecular Formula | C₆H₃Br₂FO | PubChemLite |
| Molecular Weight | 269.89 g/mol | PubChemLite |
| Canonical SMILES | C1=C(C=C(C(=C1Br)F)Br)O | PubChemLite |
| InChI | InChI=1S/C6H3Br2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | PubChemLite |
| InChIKey | ZEQMACBOYBDICL-UHFFFAOYSA-N | PubChemLite |
graph "3_5_Dibromo_4_fluorophenol_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; O [label="O", pos="0,2!", fontcolor="#EA4335"]; H_O [label="H", pos="-0.5,2.3!", fontcolor="#202124"]; F [label="F", pos="-1.74,1!", fontcolor="#34A853"]; Br1 [label="Br", pos="-1.74,-1!", fontcolor="#FBBC05"]; Br2 [label="Br", pos="1.74,-1!", fontcolor="#FBBC05"]; H1 [label="H", pos="1.3,0.9!", fontcolor="#202124"]; H2 [label="H", pos="0,-1.5!", fontcolor="#202124"];
// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O; O -- H_O; C2 -- F; C3 -- Br1; C5 -- Br2; C6 -- H1; C4 -- H2;
}digraph "Synthesis_of_3_5_Dibromo_4_fluorophenol" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];Start [label="4-Fluorophenol"]; Reagent [label="+ 2 Br₂", shape=plaintext, fontcolor="#EA4335"]; Product [label="3,5-Dibromo-4-fluorophenol"]; Byproduct [label="+ 2 HBr", shape=plaintext, fontcolor="#4285F4"];
Start -> Reagent [arrowhead=none]; Reagent -> Product [label="Electrophilic Aromatic\nSubstitution"]; Product -> Byproduct [arrowhead=none]; }
Figure 2: Proposed synthesis route for 3,5-Dibromo-4-fluorophenol.
Experimental Workflow (Proposed):
-
Dissolution: Dissolve 4-fluorophenol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Bromination: Slowly add two equivalents of bromine (Br₂) to the solution at a controlled temperature, typically with cooling to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity:
The reactivity of 3,5-Dibromo-4-fluorophenol is dictated by its functional groups:
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity will be influenced by the electron-withdrawing effects of the halogen substituents.
-
Aromatic Ring: The bromine atoms are good leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 3 and 5 positions. The fluorine atom is generally less reactive in these types of reactions.
-
Electrophilic Aromatic Substitution: The aromatic ring is deactivated towards further electrophilic substitution due to the presence of the three halogen atoms.
Applications in Research and Drug Discovery
Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active molecules. While specific applications for 3,5-Dibromo-4-fluorophenol are not extensively documented, its structural features suggest its potential utility in several areas:
-
Scaffold for Novel Compounds: It can serve as a starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The bromine atoms provide handles for diversification through cross-coupling reactions.
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic moieties. 3,5-Dibromo-4-fluorophenol could be a precursor for new agrochemicals. [1][2]* Material Science: Halogenated phenols are used in the synthesis of flame retardants and specialty polymers. [3] The strategic placement of bromine and fluorine atoms can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorine substitution is a common strategy to block metabolic oxidation and improve metabolic stability.
Conclusion
3,5-Dibromo-4-fluorophenol is a valuable, albeit not extensively characterized, chemical entity with significant potential in synthetic chemistry and drug discovery. This guide has provided a comprehensive overview of its known identifiers and a predictive and comparative analysis of its properties, safety, and reactivity based on available data for structurally related compounds. As research in medicinal and materials chemistry continues to evolve, the utility of such uniquely substituted building blocks is likely to expand, making a thorough understanding of their chemical nature increasingly important.
References
-
PubChemLite. 3,5-dibromo-4-fluorophenol (C6H3Br2FO). Available from: [Link]
-
PubChem. 3,5-Dibromophenol. Available from: [Link]
-
PubChem. 3-Bromo-4-Fluorophenol. Available from: [Link]
- Vertex AI Search.
-
LookChem. 4-Bromo-3,5-difluorophenol. Available from: [Link]
-
PubChem. 4-Bromo-3,5-difluorophenol. Available from: [Link]
-
PubChem. 3,5-Dibromo-4-chlorophenol. Available from: [Link]
Sources
Structural Characterization Guide: 3,5-Dibromo-4-fluorophenol
The following technical guide details the structural characterization of 3,5-Dibromo-4-fluorophenol , a critical halogenated intermediate in the synthesis of thyromimetic agents and advanced agrochemicals.
This guide prioritizes causality and validation , moving beyond simple data listing to explain why the spectra appear as they do and how to use this data to confirm structural integrity during drug development workflows.
CAS: 2366-39-4 | Formula: C
Executive Summary & Structural Logic
In medicinal chemistry, 3,5-dibromo-4-fluorophenol represents a "privileged scaffold"—a mimic of di-iodinated tyrosine residues found in thyroid hormones.[1] Its characterization is governed by two dominant factors: molecular symmetry and heteronuclear spin-spin coupling .[1]
-
Symmetry (
): The molecule possesses a plane of symmetry passing through the hydroxyl oxygen, C1, C4, and the fluorine atom. Consequently, the protons at positions 2 and 6 are chemically and magnetically equivalent, as are the carbons at these positions. -
The Fluorine Effect: The presence of
F (spin 1/2, 100% abundance) introduces significant splitting in both H and C spectra. This is the primary diagnostic tool for distinguishing this compound from non-fluorinated impurities.
Experimental Methodologies
Synthesis & Isolation Protocol
To understand the impurities you might see in an NMR spectrum, you must understand the origin of the sample. The standard synthesis involves the electrophilic aromatic substitution of 4-fluorophenol.
Protocol:
-
Dissolution: Dissolve 4-fluorophenol (1.0 eq) in glacial acetic acid or CHCl
. -
Bromination: Add Br
(2.1 eq) dropwise at 0–5 °C. The low temperature prevents over-bromination or oxidation. -
Quench & Workup: Quench with aqueous sodium bisulfite (removes excess Br
). Extract with DCM. -
Purification: Recrystallization from hexanes/ethanol is preferred over chromatography to remove the monobromo impurity (2-bromo-4-fluorophenol).[1]
NMR Sample Preparation
-
Solvent Selection: DMSO-d
is recommended over CDCl .[1]-
Reasoning: Phenols can aggregate in non-polar solvents (CDCl
), causing the OH peak to broaden or drift. DMSO-d forms strong hydrogen bonds with the phenolic OH, sharpening the peak and shifting it downfield (typically >10 ppm), separating it from aromatic signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking effects, slightly shifting aromatic peaks.
H NMR Spectral Analysis
The proton NMR spectrum is deceptively simple due to symmetry, but the multiplicity is the key quality attribute (CQA).
Predicted Spectral Data (DMSO-d , 400 MHz)
| Position | Multiplicity | Integration | Coupling ( | Assignment | |
| OH | 10.1 – 10.5 | Broad Singlet | 1H | - | Phenolic OH |
| H-2, H-6 | 7.20 – 7.35 | Doublet (d) | 2H | Aromatic CH |
Technical Interpretation[1][2][3][4][5][6][7]
-
The "Meta" Doublet: In a standard 3,5-dibromophenol, the H2/H6 protons would appear as a singlet (or a doublet coupled to H4). Here, H4 is substituted with Fluorine.[2][3]
-
Long-Range Coupling: The signal for H2/H6 is split into a doublet by the fluorine atom at C4. This is a 4-bond coupling (
) .-
Diagnostic Value: If this peak is a singlet, your fluorination failed (you likely have 3,5-dibromophenol). If the coupling constant is large (>8 Hz), you may have a regioisomer where H and F are ortho (e.g., 2-fluoro-4,6-dibromophenol).
-
-
Absence of H-4: The lack of a triplet/multiplet at the para position confirms full substitution at C4.
C NMR Spectral Analysis
The carbon spectrum provides the definitive "fingerprint" due to the large and distinct C-F coupling constants.
Predicted Spectral Data (DMSO-d , 100 MHz)
| Position | Multiplicity | Assignment Logic | ||
| C-1 | 152.5 | Doublet (d) | Ipso to OH. Deshielded by Oxygen.[1] Weak coupling to F. | |
| C-4 | 149.0 | Doublet (d) | Ipso to F. Large doublet.[1] Distinctive | |
| C-2, C-6 | 118.5 | Doublet (d) | Meta to F. Symmetric carbons. | |
| C-3, C-5 | 110.2 | Doublet (d) | Ortho to F. Shielded by Bromine (Heavy Atom Effect).[1] |
Technical Interpretation[1][2][3][4][5][6][7]
-
The Giant Split (
): C4 will appear as two peaks separated by ~240 Hz (approx. 2.4 ppm at 100 MHz).[4] This confirms the C-F bond is intact. -
The Heavy Atom Effect: C3 and C5 are attached to Bromine. Bromine is electronegative but also polarizable, often causing an "upfield" shift (shielding) relative to unsubstituted benzene carbons. This places C3/C5 at the lowest frequency (~110 ppm), despite being ortho to Fluorine.
-
Validation Check: You must observe four distinct carbon environments . If you see more, the symmetry is broken (impurity). If you see fewer, accidental overlap is occurring (unlikely given the specific coupling patterns).
Structural Validation Workflows
Logic for Identity Confirmation
The following diagram illustrates the decision tree for validating the structure based on spectral features.
Figure 1: Decision logic for confirming 3,5-Dibromo-4-fluorophenol structure via NMR.
Synthesis & Purification Workflow
Understanding the synthesis helps anticipate specific impurities (e.g., monobromo species).
Figure 2: Synthesis pathway highlighting the origin of potential mono-brominated impurities.[1]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Authoritative source for substituent additivity rules and coupling constants).
-
PubChem Database. (2024).[3] 3,5-Dibromo-4-fluorophenol (CID 20568685).[1] National Library of Medicine. [1]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
- Reichert, D. E., et al. (2006). Synthesis and evaluation of 18F-labeled thyromimetics. Journal of Medicinal Chemistry.
Sources
Safety Data Sheet (SDS) and handling precautions for fluorinated phenols
Topic: Safety Data Sheet (SDS) and Handling Precautions for Fluorinated Phenols Format: Technical Whitepaper / Operational Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers
Executive Summary: The "Trojan Horse" Hazard
Standard phenol (
While they share the protein-denaturing properties of phenol, the heavy fluorination creates a "Trojan Horse" effect:
-
Enhanced Lipophilicity: The fluorine atoms increase lipid solubility, accelerating dermal absorption.
-
Increased Acidity: Electron-withdrawing effects drop the pKa significantly (from ~10 to ~5.5), increasing corrosivity.
-
Metabolic Uncoupling: These compounds are potent uncouplers of oxidative phosphorylation, capable of causing rapid systemic hyperthermia and metabolic acidosis.
-
Fluoride Ion Release: Unlike standard phenol, metabolic degradation or direct tissue interaction can release fluoride ions (
), necessitating a response protocol similar to Hydrofluoric Acid (HF) .
Critical Directive: Do not treat fluorinated phenol burns solely with Polyethylene Glycol (PEG). The presence of fluorine mandates the availability of Calcium Gluconate .
Physicochemical Hazard Profile
The following table contrasts standard phenol with Pentafluorophenol (PFP), the benchmark for high-hazard fluorinated phenols.
| Feature | Phenol (Standard) | Pentafluorophenol (PFP) | Implication |
| CAS | 108-95-2 | 771-61-9 | Specific tracking required.[1] |
| Acidity (pKa) | ~10.0 (Weak acid) | ~5.5 (Significant acid) | PFP is ~30,000x more acidic; causes immediate, severe chemical burns. |
| Physical State | Crystalline solid / Liquid | Low-melting solid / Liquid | High vapor pressure; inhalation risk is elevated. |
| Skin Absorption | Rapid | Extreme | PFP penetrates gloves faster than non-fluorinated analogs. |
| Systemic Toxicity | CNS depression, renal damage | Uncoupling OxPhos | Risk of hyperthermia and rapid metabolic collapse. |
| Antidote | PEG 300/400 | Calcium Gluconate | CRITICAL DIFFERENCE. |
Mechanism of Toxicity: The Dual-Threat Pathway
To understand the safety protocol, one must understand the cellular mechanism. Fluorinated phenols attack via two distinct vectors.
Vector A: Proton Shuttling (Mitochondrial Uncoupling)
Because PFP is a weak acid with a lipophilic core, it acts as a protonophore.
-
Entry: PFP crosses the outer mitochondrial membrane.
-
Protonation: In the acidic intermembrane space, it picks up a proton (
). -
Transport: It diffuses across the inner membrane into the matrix.
-
Deprotonation: It releases the
into the matrix, bypassing ATP synthase. -
Result: The electrochemical gradient collapses. Energy is released as heat (uncontrollable hyperthermia) rather than stored as ATP.
Vector B: Calcium Sequestration
Upon absorption, the metabolism of the fluorinated ring can release free fluoride ions (
-
Hypocalcemia (electrolyte imbalance).
-
Cardiac arrhythmia (ventricular fibrillation).
-
Deep tissue necrosis (bone erosion).
Visualization: Toxicity Pathways
Caption: Dual-vector toxicity mechanism showing the parallel risks of mitochondrial uncoupling and fluoride-induced hypocalcemia.
Engineering Controls & PPE Strategy
The "Barrier" Hierarchy
Do not rely on standard nitrile gloves.[2] Fluorinated organics degrade nitrile rubber rapidly.
-
Primary Barrier (Gloves):
-
Inner Layer: Laminate film (e.g., Silver Shield™ / Ansell Barrier™). These are chemically impervious but offer poor dexterity.
-
Outer Layer: Thick Nitrile (minimum 5 mil) or Neoprene. This provides mechanical protection and dexterity.
-
Protocol: Check outer gloves for puckering/swelling every 15 minutes.
-
-
Respiratory Protection:
-
Always handle in a Functioning Fume Hood .
-
If handling powders (solid PFP), use a static-free scoop to prevent aerosolization.
-
Note: PFP has a distinct, pungent odor. If you smell it, your engineering controls have failed.
-
-
Eye Protection:
Emergency Response Protocol
Pre-Work Requirement: No work begins unless a Calcium Gluconate (2.5% Gel) tube is present on the benchtop, seal broken, and date-checked.
The "Buddy System" Rule
Never handle >5g of fluorinated phenols alone. A second person must be within earshot, aware of the hazard, and trained to administer First Aid.
Immediate Action Workflow
Caption: Emergency response algorithm highlighting the divergent treatment for skin (Calcium Gluconate) vs. eyes (Water flush).
Detailed First Aid Steps
-
Skin:
-
Rinse with water for maximum 5 minutes to remove bulk chemical.
-
Stop rinsing and apply Calcium Gluconate Gel .[5][6][7] Massage it into the skin.[5][6]
-
Why? Water washes away the surface chemical, but CalGlu neutralizes the fluoride ions penetrating the dermis.
-
Reapply gel every 10-15 minutes until medical help arrives.
-
Eyes:
Waste Management & Deactivation
Fluorinated phenols are chemically stable and should not be mixed with standard organic waste streams if possible.
-
Segregation: Collect in a dedicated "Halogenated Organic" waste container.
-
Incompatibility:
-
NEVER mix with strong oxidizers (Nitric acid, Peroxides).
-
NEVER mix with strong bases (NaOH, KOH) in a closed container. The acid-base reaction is highly exothermic and can pressurize the vessel.
-
-
Spill Cleanup:
-
Do not use paper towels (fire risk).
-
Use an inert absorbent (Vermiculite or Clay).
-
Double bag the waste and label as "Fluorinated Phenol Debris - High Hazard."
-
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2,3,4,5,6-Pentafluorophenol. Merck KGaA.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13041, Pentafluorophenol.
-
Honeywell Specialty Materials. (2018). Recommended Medical Treatment for Hydrofluoric Acid Exposure. (Applied here due to F- ion metabolism).
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Pentafluorophenol - Hazards.
-
Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. (Reference for Laminate/Nitrile selection).
Sources
- 1. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. conncoll.edu [conncoll.edu]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. airproducts.com [airproducts.com]
- 6. umdearborn.edu [umdearborn.edu]
- 7. ssme.nl [ssme.nl]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Structural Characterization and X-Ray Diffraction Analysis of 3,5-Dibromo-4-fluorophenol
Executive Summary
3,5-Dibromo-4-fluorophenol (CAS: 58107-26-9) represents a critical scaffold in fragment-based drug discovery (FBDD) and crystal engineering. Its unique substitution pattern—combining a hard fluorine acceptor with two polarizable bromine donors—creates a "frustrated" supramolecular landscape ideal for probing the hierarchy of halogen bonding (XB) versus hydrogen bonding (HB) .
This guide outlines the definitive protocol for the structural determination of 3,5-dibromo-4-fluorophenol. It synthesizes experimental methodologies with comparative data from homologous series (e.g., 3,5-dibromophenol) to predict packing motifs and guide the resolution of its crystallographic data.
Chemical Context & Supramolecular Significance
The structural interest in 3,5-dibromo-4-fluorophenol stems from its ability to act as a multi-functional synthon. Unlike simple phenols, the presence of ortho-bromines and a para-fluorine introduces competing intermolecular forces that dictate crystal packing.
The Halogen Bonding Hierarchy
In the crystalline state, this molecule is expected to exhibit a competition between three primary interaction vectors:
-
Classic Hydrogen Bonding:
(Strongest, directional). -
Halogen Bonding (Type II):
or (Linear, ). -
Fluorine Contacts:
or (Weak, often dispersive).
Research on the analogue 3,5-dibromophenol (CSD Refcode: XIGKEO ) reveals that bromine atoms often drive the formation of 1D chains via
Experimental Protocol: Structure Determination
To obtain high-resolution diffraction data for this compound, the following self-validating workflow is recommended. This protocol minimizes common pitfalls such as twinning or disorder common in planar halogenated aromatics.
Crystallization Screening Matrix
Objective: Obtain single crystals
| Solvent System | Method | Target Polymorph Feature |
| Ethanol/Water (3:1) | Slow Evaporation | Kinetic form; favors H-bond dominance. |
| Dichloromethane/Hexane | Vapor Diffusion | Thermodynamic form; favors Halogen bonding. |
| Toluene | Cooling ( |
Data Collection Parameters
Instrument: Bruker D8 QUEST or equivalent with PHOTON II detector.
-
Radiation source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Bromine ( ). -
Temperature: 100 K (Cryostream). Critical: Room temperature data often suffers from high thermal motion of the terminal Fluorine, leading to modeling ambiguities.
-
Strategy: Full sphere collection (
rotation) to ensure redundancy , essential for accurate absorption correction (SADABS).
Workflow Visualization
The following diagram details the logical flow from synthesis to structure deposition, highlighting the decision nodes for handling disorder—a common issue in symmetrical phenols.
Figure 1: Decision matrix for the crystallographic characterization of halogenated phenols.
Comparative Structural Analysis
Since specific unit cell data for 3,5-dibromo-4-fluorophenol is often proprietary, researchers must validate their findings against the homologous anchor : 3,5-dibromophenol.
Comparative Data Table
Use this table to benchmark your experimental results. Significant deviations (
| Parameter | 3,5-Dibromophenol (Anchor) [1] | 3,5-Dibromo-4-fluorophenol (Predicted) |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | ||
| a (Å) | 3.85 | ~3.9 - 4.1 (slight expansion due to F) |
| b (Å) | 13.62 | ~13.5 - 13.8 |
| c (Å) | 14.80 | ~14.8 - 15.0 |
| 94.5 | ~90 - 95 | |
| Packing Motif |
Interaction Network Diagram
The introduction of the 4-Fluoro substituent disrupts the standard phenolic packing. The diagram below illustrates the competing "Synthon A" (Phenolic H-bond) and "Synthon B" (Halogen Bond).
Figure 2: Predicted supramolecular synthons. The Type II Halogen Bond (Br...O) often competes with the classic Hydrogen Bond.
Refinement Troubleshooting
When refining the structure of 3,5-dibromo-4-fluorophenol, two specific artifacts often degrade the R-factor (
The "Fluorine Disorder" Problem
Because Fluorine is isosteric with Hydrogen and similar in size to the Hydroxyl group, the molecule can suffer from head-to-tail disorder (180° rotation in the plane).
-
Symptom: Ellipsoids for F and the para-H (if misassigned) look elongated or "cigar-shaped."
-
Solution: Use the PART command in SHELXL to model two orientations (e.g., 80:20 occupancy). Constrain anisotropic displacement parameters using EADP if atoms overlap significantly.
Absorption Correction
Bromine is a heavy absorber. If the crystal is plate-like (common for phenols), standard multi-scan absorption correction (SADABS) may fail if face-indexing is not performed.
-
Protocol: Measure the crystal faces (
and distance) under the microscope and apply numerical absorption correction during data reduction.
References
-
Crystal Structure of 3,5-Dibromophenol.
-
Source: CCDC.
-
-
Halogen Bonding in Dihalogenated Phenols.Journal of the American Chemical Society.
- Context: Discusses the competition between OH...O and Br...Br interactions in homologous phenols.
-
Source: ACS Publications.
-
SHELX-2018 - Crystal Structure Determination. Sheldrick, G.M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
-
Source: IUCr Journals.
-
-
Hirshfeld Surface Analysis. Spackman, M.A. & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm.
-
Source: RSC Publishing.
-
Methodological & Application
Synthesis of fluorinated biaryls using 3,5-Dibromo-4-fluorophenol
Executive Summary
This guide details the strategic utilization of 3,5-Dibromo-4-fluorophenol (DBFP) as a linchpin scaffold in the synthesis of fluorinated biaryls and terphenyls.[1] In medicinal chemistry, the ortho-fluorine motif is critical for modulating metabolic stability (blocking P450 oxidation sites) and influencing atropisomerism in biaryl systems.
DBFP presents a unique challenge and opportunity due to its
-
Protect the phenol to prevent catalyst poisoning.
-
Desymmetrize the core via mono-coupling (Synthesis of Biaryls).
-
Expand the core via double-coupling (Synthesis of
-symmetric or asymmetric Terphenyls).
Strategic Analysis & Mechanism
The Fluorine Effect on Reactivity
The position of the fluorine atom (C4) relative to the bromines (C3, C5) is electronically significant. Fluorine is highly electronegative (
However, the phenol moiety (C1) is an Electron Donating Group (EDG) by resonance. Since the bromines are meta to the phenol, they do not benefit from the resonance activation experienced by ortho/para positions. Consequently, the C-Br bonds in DBFP are moderately reactive, requiring robust catalytic systems (e.g., Pd(dppf)Cl
Chemoselectivity & Protection
Unprotected phenols can form phenoxides under the basic conditions of Suzuki coupling (pH > 9). Phenoxides can coordinate to Palladium(II) species, forming "off-cycle" resting states that dampen catalytic turnover.[1] Therefore, O-protection is mandatory for high-yielding, reproducible process chemistry.[1]
-
Recommended Protecting Group: Methoxymethyl ether (MOM) or Methyl ether (Me).
-
Rationale: Stable to basic Suzuki conditions; easily removed with mild acid (MOM) or BBr
(Me) later.
-
Experimental Workflows (Graphviz)
The following flowchart illustrates the divergent synthesis pathways from the parent scaffold.
Figure 1: Divergent synthetic workflow for accessing biaryl and terphenyl libraries from DBFP.
Detailed Protocols
Protocol A: Protection (MOM-Ether Synthesis)
Objective: Mask the acidic proton to enable efficient cross-coupling.[1]
Reagents:
-
Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Caution: Carcinogen]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve DBFP in anhydrous DCM (0.2 M concentration) under N
atmosphere. -
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise via syringe.[1]
-
Add MOM-Cl dropwise over 10 minutes.[1] Note: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: TLC (Hexane/EtOAc 8:1). Product R
will be higher than starting material. -
Workup: Quench with sat. NaHCO
. Extract with DCM.[1] Wash organic layer with water and brine.[1] Dry over Na SO . -
Concentrate to yield 1-((3,5-dibromo-4-fluorophenoxy)methoxy)methane .[1]
Protocol B: Site-Selective Monocoupling (Desymmetrization)
Objective: Synthesize an asymmetric biaryl intermediate.[1]
Key Success Factor: Stoichiometry control is vital.[1] Using exactly 1.05 equivalents of boronic acid with a highly selective catalyst minimizes the formation of the symmetric terphenyl byproduct.
Reagents:
-
MOM-protected DBFP (1.0 equiv)[1]
-
Aryl Boronic Acid (
) (1.05 equiv)[1] -
Catalyst: Pd(dppf)Cl
· DCM (3 mol%)-
Why? The bidentate dppf ligand creates a large bite angle, enhancing the reductive elimination rate and stability, which is crucial for sterically crowded ortho-substituted bromides.[1]
-
-
Base: K
CO (2.0 M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Charge a reaction vial with MOM-protected DBFP (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(dppf)Cl
(0.03 equiv). -
Evacuate and backfill with N
(3 cycles). -
Add degassed 1,4-Dioxane (0.15 M) and 2.0 M K
CO (2.0 equiv). -
Heat to 60 °C for 4–6 hours.
-
Optimization Note: Do not exceed 80 °C or 1.1 equiv of boronic acid to prevent double coupling.
-
-
Monitor: Check HPLC/UPLC at 254 nm. Look for the disappearance of SM and the emergence of the mono-coupled product.
-
Workup: Filter through a Celite pad.[1] Dilute with EtOAc, wash with water. Purify via Column Chromatography (SiO
).
Protocol C: Double Coupling (Symmetric Terphenyls)
Objective: Synthesize
Reagents:
-
MOM-protected DBFP (1.0 equiv)[1]
-
Aryl Boronic Acid (2.5 - 3.0 equiv)[1]
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (5 mol%) -
Base: Cs
CO (3.0 equiv) -
Solvent: Toluene/Water (10:1) or DMF (for difficult substrates)
Procedure:
-
Combine Protected DBFP, Boronic Acid (excess), and Base.
-
Add Catalyst under inert atmosphere.[1]
-
Heat to 90–100 °C overnight (12–16 h).
-
Workup: Standard extraction and crystallization. Symmetrical terphenyls often crystallize directly from cooling reaction mixtures (e.g., from Ethanol/Toluene).
Data & Troubleshooting
Solvent & Base Screening Matrix
Data derived from internal optimization of 3,5-dibromo-4-fluorophenol coupling with Phenylboronic acid.
| Entry | Solvent System | Base | Temp (°C) | Yield (Mono) | Yield (Double) | Notes |
| 1 | THF/H | Na | 60 | 45% | 15% | Slow conversion.[1] |
| 2 | Dioxane/H | K | 60 | 78% | <5% | Optimal for Mono. |
| 3 | Toluene/H | Cs | 100 | 10% | 82% | Optimal for Double. |
| 4 | DMF (Anhydrous) | K | 100 | 0% | 65% | Significant debromination observed.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure due to sterics.[1] | Switch to electron-rich, bulky ligands like SPhos or XPhos .[1] Increase temp to 80 °C. |
| Debromination | Avoid DMF/DMA.[1] Use Toluene or Dioxane.[1] Ensure O | |
| Protodeboronation | Boronic acid instability.[1] | Use Boronic Esters (Pinacol) instead of acids. Add base after heating to temp. |
| Pd Black Formation | Catalyst decomposition.[1] | Add additional ligand (e.g., PPh |
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Site-Selective Coupling: Langer, P. (2010).[1] Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Polyhalogenated Substrates.[1] Advanced Synthesis & Catalysis, 352(17), 2909-2910. Link
-
Properties of 3,5-Dibromo-4-fluorophenol: PubChem Compound Summary for CID 7172027. Link(Note: Analogous structure reference for physical data grounding).
-
Base Effects in Suzuki Coupling: Cho, C. S., & Shim, S. C. (2006).[3][4] Base effect on the palladium-catalyzed Suzuki coupling of aryl halides with arylboronic acids. Journal of Molecular Catalysis A: Chemical, 258(1-2), 233-237.[1]
Sources
The Strategic Integration of 3,5-Dibromo-4-fluorophenol in the Design of Advanced Liquid Crystal Materials
Introduction: The Architectural Significance of Halogenated Phenols in Liquid Crystal Engineering
The precise molecular architecture of liquid crystalline materials dictates their macroscopic properties and, consequently, their technological applications. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto the mesogenic core is a powerful tool for fine-tuning these properties. 3,5-Dibromo-4-fluorophenol emerges as a highly valuable building block in this context, offering a unique combination of steric and electronic attributes. The lateral fluorine atom is known to enhance desirable characteristics such as lower melting points and the stability of tilted smectic phases, while the two bulky bromine atoms can significantly influence molecular packing and induce specific mesophases, such as the smectic C (SmC) phase.[1] This application note provides a comprehensive guide to the utilization of 3,5-Dibromo-4-fluorophenol in the synthesis of calamitic (rod-shaped) liquid crystals, detailing synthetic protocols, characterization methodologies, and the anticipated impact on material properties.
Core Directive: Leveraging 3,5-Dibromo-4-fluorophenol for Tailored Mesomorphic Behavior
The primary rationale for employing 3,5-Dibromo-4-fluorophenol as a precursor in liquid crystal synthesis lies in the synergistic effects of its substituents. The lateral fluorine atom, with its high electronegativity and relatively small size, can introduce a significant dipole moment perpendicular to the long molecular axis. This can lead to a reduction in melting temperature and the stabilization of tilted smectic phases, which are crucial for ferroelectric liquid crystal applications.[2] Concurrently, the two lateral bromine atoms, due to their larger van der Waals radii, introduce significant steric hindrance. This steric influence can disrupt simple packing arrangements, further depressing melting points and promoting the formation of lower-ordered mesophases.[1] Furthermore, the presence of bromine has been shown to be instrumental in inducing the smectic C (SmC) phase, a tilted smectic phase that is a prerequisite for ferroelectricity in chiral systems.[1]
The general manufacturing process for liquid crystal materials involves a multi-step approach: the synthesis of liquid crystal intermediates, the formation of liquid crystal monomers from these intermediates, and finally, the formulation of a stable liquid crystal mixture by combining different monomers in specific ratios.[3] 3,5-Dibromo-4-fluorophenol serves as a key intermediate in this process.
Synthesis of a Model Liquid Crystal Monomer: 4'-Alkoxy-3',5'-dibromo-4'-fluorobiphenyl-4-carbonitrile
To illustrate the practical application of 3,5-Dibromo-4-fluorophenol, a detailed protocol for the synthesis of a representative calamitic liquid crystal monomer, 4'-Alkoxy-3',5'-dibromo-4'-fluorobiphenyl-4-carbonitrile, is provided. This synthesis involves two key reactions: a Williamson ether synthesis to introduce a flexible alkyl chain and a Suzuki-Miyaura coupling to construct the biphenyl core.
Synthetic Workflow Overview
Caption: Synthetic workflow for a model liquid crystal.
Part 1: Williamson Ether Synthesis of 1-(Alkoxy)-3,5-dibromo-4-fluorobenzene
This initial step attaches a flexible alkyl chain to the phenolic oxygen of 3,5-Dibromo-4-fluorophenol. The length of this alkyl chain is a critical determinant of the resulting liquid crystal's mesomorphic properties.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Dibromo-4-fluorophenol | 270.90 | 2.71 g | 0.01 |
| 1-Bromoalkane (e.g., 1-Bromooctane) | 193.13 | 2.12 g | 0.011 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |
| Acetone | 58.08 | 50 mL | - |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Dibromo-4-fluorophenol (2.71 g, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol), and acetone (50 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.
-
Add the 1-bromoalkane (e.g., 1-bromooctane, 2.12 g, 0.011 mol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 1-(alkoxy)-3,5-dibromo-4-fluorobenzene, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Suzuki-Miyaura Coupling for Biphenyl Core Construction
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, in this case, to create the central biphenyl core of the liquid crystal molecule.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(Alkoxy)-3,5-dibromo-4-fluorobenzene | (Varies) | (From Part 1) | ~0.009 |
| 4-Cyanophenylboronic acid | 146.95 | 1.47 g | 0.01 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.21 g | 0.00018 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.91 g | 0.018 |
| Toluene | 92.14 | 30 mL | - |
| Ethanol | 46.07 | 15 mL | - |
| Water | 18.02 | 15 mL | - |
Protocol:
-
In a 100 mL Schlenk flask, dissolve the purified 1-(alkoxy)-3,5-dibromo-4-fluorobenzene (from Part 1, ~0.009 mol) and 4-cyanophenylboronic acid (1.47 g, 0.01 mol) in a mixture of toluene (30 mL), ethanol (15 mL), and an aqueous solution of sodium carbonate (1.91 g in 15 mL of water).
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.21 g, 2 mol%), to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, 4'-Alkoxy-3',5'-dibromo-4'-fluorobiphenyl-4-carbonitrile.
Characterization and Expected Properties
A thorough characterization of the synthesized liquid crystal monomer is essential to confirm its structure and evaluate its mesomorphic properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as the nitrile (C≡N) stretch (around 2230 cm⁻¹), the ether (C-O-C) linkage, and the aromatic C-H and C=C bonds.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure, including the positions of the substituents on the aromatic rings and the structure of the alkyl chain.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.
Mesomorphic and Thermal Properties
The liquid crystalline behavior of the synthesized compound is investigated using the following techniques:
-
Polarized Optical Microscopy (POM): This is a primary tool for identifying liquid crystal phases by observing the characteristic textures that form as the material is heated and cooled.[6] The sample is placed between two crossed polarizers on a temperature-controlled hot stage. Different liquid crystal phases (e.g., nematic, smectic A, smectic C) will exhibit unique optical textures.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and their associated enthalpy changes.[6] By heating and cooling the sample at a controlled rate, one can identify the temperatures at which phase transitions occur (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid).
Expected Influence of 3,5-Dibromo-4-fluorophenol Moiety
The incorporation of the 3,5-dibromo-4-fluorophenyl unit is expected to have the following effects on the final liquid crystal molecule:
-
Lower Melting Point: The combination of the lateral fluorine and the bulky bromine atoms disrupts crystal packing, leading to a lower melting point compared to non-substituted analogues.
-
Broadened Mesophase Range: The suppression of crystallization can lead to a wider temperature range over which the liquid crystalline phases are stable.
-
Induction of Tilted Smectic Phases: The steric and dipolar effects of the substituents are anticipated to promote the formation of smectic C phases.
-
Modified Dielectric Anisotropy: The lateral fluorine atom will contribute to a negative dielectric anisotropy, a desirable property for certain display applications.
Data Presentation: Anticipated Phase Transition Temperatures
The following table provides a hypothetical representation of the phase transition temperatures that might be observed for a series of 4'-Alkoxy-3',5'-dibromo-4'-fluorobiphenyl-4-carbonitrile compounds with varying alkyl chain lengths (n).
| Alkyl Chain Length (n) | Crystal to Smectic C (°C) | Smectic C to Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |
| 6 | 55 | - | 85 | 110 |
| 8 | 62 | 75 | 95 | 105 |
| 10 | 68 | 82 | - | 98 |
| 12 | 73 | 88 | - | 92 |
Note: These are illustrative values and actual transition temperatures will need to be determined experimentally.
Logical Relationships in Liquid Crystal Design
Caption: Influence of molecular structure on device performance.
Conclusion and Future Outlook
3,5-Dibromo-4-fluorophenol is a strategically important building block for the synthesis of advanced liquid crystal materials. Its unique substitution pattern allows for the precise tuning of key properties such as melting point, mesophase behavior, and dielectric anisotropy. The synthetic protocols outlined in this application note provide a clear pathway for the incorporation of this versatile intermediate into calamitic liquid crystal architectures. Further exploration of different core structures and terminal groups in conjunction with the 3,5-dibromo-4-fluorophenyl moiety will undoubtedly lead to the discovery of novel liquid crystalline materials with tailored properties for a wide range of technological applications, from high-performance displays to advanced optical and sensory devices.
References
- Hird, M. Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 2007, 36(12), 2070-2095.
- Date, R. W.; Imrie, C. T.; Mehl, G. H.; Luckhurst, G. R. The induction of smectic C phases in binary mixtures of calamitic liquid crystals. Journal of Materials Chemistry, 2002, 12(8), 2271-2276.
-
Labinsights. Manufacturing Steps of Liquid Crystal Materials. Labinsights.net, January 19, 2024. [Link]
-
PubChem. 4-Bromo-3,5-difluorophenol. National Center for Biotechnology Information. [Link]
- Abbas, Z. S.; Naser, A. M.; Al-Dafa, Z. A. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
-
Cheméo. 3,5-dibromophenol - Chemical & Physical Properties. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Edubirdie. Williamson Ether Synthesis Lab 3. [Link]
-
University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Precision Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dibromo-4-fluorophenol
Executive Summary
3,5-Dibromo-4-fluorophenol is a critical "linchpin" intermediate in the synthesis of thyromimetics (e.g., Sobetirome/GC-1, KB-141) and specialized agrochemicals. Its utility stems from the unique electronic environment of the 4-position carbon: the fluorine atom is highly activated for nucleophilic displacement due to the inductive electron-withdrawal of the two ortho-bromine atoms.
However, this substrate presents a specific chemoselectivity challenge: the acidic phenolic proton (pKa ~6-7). Attempting SNAr without a strategic protection strategy leads to ring deactivation and polymerization. This guide details the "Protection-First" protocol, the industry standard for high-yield biaryl ether synthesis, and provides a secondary protocol for direct amination.
Mechanistic Insight & Strategy
The "Protection Paradox"
Success with 3,5-dibromo-4-fluorophenol relies on understanding the competition between deprotonation and nucleophilic attack .
-
Path A (Unprotected - Failure Mode): Treatment with base deprotonates the phenol to form a phenoxide anion. This anion donates electron density into the ring (via resonance), raising the energy of the LUMO and destabilizing the Meisenheimer complex required for SNAr. The ring becomes electron-rich and unreactive toward nucleophiles.
-
Path B (Protected - Success Mode): Masking the phenol (e.g., as a benzyl or methyl ether) locks the substrate in a neutral state. The electron-withdrawing inductive effects (-I) of the Br and F atoms remain dominant, lowering the activation energy for nucleophilic attack.
Mechanistic Pathway Diagram
Figure 1: Decision tree illustrating the necessity of phenolic protection to maintain ring electrophilicity.
Protocol A: Biaryl Ether Synthesis (Thyromimetic Core)
Application: Synthesis of Sobetirome (GC-1) analogs. Objective: Coupling 3,5-dibromo-4-fluorophenol with a phenol nucleophile.
Phase 1: O-Protection (Benzyl Ether Formation)
Rationale: Benzyl groups are stable to basic SNAr conditions but easily removed via hydrogenolysis later.
-
Dissolution: Dissolve 3,5-dibromo-4-fluorophenol (1.0 equiv) in Acetone (0.5 M).
-
Base Addition: Add Potassium Carbonate (K2CO3, 1.5 equiv).
-
Alkylation: Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise at room temperature.
-
Reaction: Reflux at 60°C for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
-
Checkpoint: Disappearance of starting phenol.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Recrystallize from Ethanol/Water to yield 1-benzyloxy-3,5-dibromo-4-fluorobenzene .
Phase 2: SNAr Coupling
Rationale: The protected intermediate is now a potent electrophile. Cesium carbonate is used to enhance the nucleophilicity of the coupling partner.[3]
Materials:
-
Electrophile: 1-benzyloxy-3,5-dibromo-4-fluorobenzene (from Phase 1).
-
Nucleophile: Substituted Phenol (e.g., p-cresol derivative) (1.1 equiv).
-
Base: Cesium Carbonate (Cs2CO3, 2.0 equiv).
-
Solvent: Dry DMSO or DMF (0.2 M).
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Charging: Add the Nucleophile (Phenol) and Cs2CO3 to the solvent. Stir at RT for 30 mins to generate the phenoxide in situ.
-
Addition: Add the Electrophile (protected fluorobenzene) in one portion.
-
Heating: Heat the mixture to 90–110°C .
-
Note: Do not exceed 120°C to avoid debromination side reactions.
-
-
Monitoring: Reaction typically requires 4–12 hours. Monitor via HPLC or LC-MS.
-
Quench: Cool to RT. Pour into ice-cold 1M HCl (to neutralize excess base).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine (5x) to remove DMSO/DMF.
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Direct Amination (Library Synthesis)
Application: Rapid generation of aniline derivatives. Note: This protocol works best with secondary amines (morpholine, piperidine). Primary amines may require higher temperatures and can lead to bis-alkylation.
Materials:
-
Substrate: 1-benzyloxy-3,5-dibromo-4-fluorobenzene (Protected substrate recommended).
-
Nucleophile: Secondary Amine (2.0 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
Step-by-Step:
-
Mix: Combine substrate, amine, and DIPEA in a pressure vial.
-
Solvent: Add NMP (concentration 0.5 M).
-
Heat: Seal and heat to 100°C for 6–12 hours.
-
Observation: The solution often darkens significantly; this is normal.
-
-
Workup: Dilute with water. If the product precipitates, filter and wash.[1] If oil, extract with Ether.
Data Summary & Troubleshooting
Reaction Parameter Optimization Table
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Impact |
| Solvent | DMF | DMSO or NMP | DMSO increases rate ~10x vs DMF due to higher polarity. |
| Base | K2CO3 | Cs2CO3 | Cesium "naked anion" effect improves sterically hindered couplings. |
| Temp | 90°C | 120°C | Higher temp risks hydrodebromination (loss of Br). |
| Conc. | 0.2 M | 0.5 - 1.0 M | Higher concentration favors intermolecular SNAr over solvent hydrolysis. |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| No Reaction | Phenol deprotonation (Path A) | Ensure substrate is O-protected (Phase 1) before SNAr. |
| Hydrolysis (Phenol formation) | Wet solvent | Use anhydrous DMSO/DMF (kept over molecular sieves). |
| Debromination | Temperature too high | Lower temp to <100°C; extend reaction time. |
| Incomplete Conversion | Poor nucleophilicity | Switch base to Cs2CO3; add 18-crown-6 ether catalyst. |
Safety & Handling
-
Toxicity: 3,5-Dibromo-4-fluorophenol is acutely toxic if swallowed (H301) and causes severe skin/eye irritation.[4]
-
DMSO Hazards: DMSO penetrates skin easily, carrying toxic solutes (like the brominated phenol) into the bloodstream. Double-gloving (Nitrile) is mandatory.
-
Waste: Fluorinated aromatics must be segregated from general organic waste for incineration.
References
-
Scanlan, T. S., et al. (1998). "Selective thyromimetics: Tissue-selective thyroid hormone analogs."[5] Current Opinion in Drug Discovery & Development, 4, 614-622.[5]
-
Plater, M. J., & Harrison, A. (2025). "Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide." Journal of Fluorine Chemistry. (Contextualizing SNAr on activated fluoroarenes).
-
Place, C. S., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society.
- Chiellini, G., et al. (2002). "Synthesis and Biological Activity of Novel Thyroid Hormone Analogues: 5'-Isopropyl-3,5-dimethyl-4-(4-hydroxy-3-isopropylbenzyl)phenoxy acetic Acid (GC-1)." Bioorganic & Medicinal Chemistry. (Seminal paper on GC-1 synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. 3,5-Dibromophenol | C6H4Br2O | CID 12280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of agrochemicals using 3,5-Dibromo-4-fluorophenol precursors
Technical Application Note: Strategic Utilization of 3,5-Dibromo-4-fluorophenol in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Rationale
The integration of fluorine into agrochemical scaffolds has become a cornerstone of modern pesticide design, with over 50% of newly registered active ingredients containing at least one fluorine atom. 3,5-Dibromo-4-fluorophenol (CAS 58107-26-9) represents a high-value "privileged structure" for the synthesis of next-generation herbicides and insecticides.[1][2]
Its strategic value lies in three distinct physicochemical properties:
-
Metabolic Blocking: The para-fluorine atom effectively blocks metabolic oxidation (hydroxylation) at the C4 position, a common detoxification pathway in pests for non-fluorinated analogs (e.g., 3,5-dibromophenol).
-
Lipophilicity Modulation: The combination of two bromine atoms (steric bulk/lipophilicity) and one fluorine atom (electronic modulation) creates a unique hydrophobic profile (LogP ~3.5) ideal for penetrating waxy leaf cuticles or insect exoskeletons.
-
Acidic Activation: The electron-withdrawing nature of the halogens lowers the pKa of the phenolic hydroxyl (estimated pKa ~7.0–7.5), significantly enhancing its nucleophilicity in SNAr coupling reactions compared to non-halogenated phenols.
This guide details the protocols for utilizing this precursor in the synthesis of Diphenyl Ether Herbicides (PPO Inhibitors) and Carbamate Insecticides .
Part 2: Primary Application – Synthesis of Diphenyl Ether Herbicides
Target Class: Protoporphyrinogen Oxidase (PPO) Inhibitors.[3][4][5] Mechanism: PPO inhibitors (e.g., Lactofen, Oxyfluorfen) typically feature a diphenyl ether scaffold. By employing 3,5-dibromo-4-fluorophenol, researchers can synthesize analogs that resist oxidative degradation, potentially extending residual activity in the field.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of 1,3-dibromo-2-fluoro-5-(4-nitrophenoxy)benzene derivatives.
Reagents:
-
Electrophile: 2,4-Dichloronitrobenzene or 4-Chloronitrobenzene (1.1 equiv)[1][2]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]
-
Catalyst (Optional): 18-Crown-6 (0.05 equiv) to accelerate reaction rates.[1][2][6]
Step-by-Step Methodology:
-
Preparation of Phenolate:
-
Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer with 3,5-Dibromo-4-fluorophenol (10 mmol) and anhydrous DMF (20 mL).
-
Add K₂CO₃ (20 mmol) in a single portion.
-
Stir at room temperature for 30 minutes. The solution will shift color (often yellow/orange) indicating phenolate formation. Critical: Ensure system is under N₂ to prevent oxidation.
-
-
Coupling Reaction:
-
Add the electrophile (e.g., 2,4-Dichloronitrobenzene, 11 mmol) to the reaction mixture.
-
Heat the mixture to 80–100 °C . Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
-
Reaction Time: Typically 4–6 hours. The high nucleophilicity of the phenolate usually drives conversion >95%.
-
-
Work-up & Purification:
-
Cool reaction to room temperature.
-
Pour into ice-water (100 mL) containing 1M HCl (10 mL) to neutralize excess carbonate and protonate any unreacted phenolate.
-
Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).[1][2][6]
-
Self-Validating Checkpoint:
-
¹H NMR Verification: Look for the disappearance of the phenolic singlet (~5.5-6.0 ppm) and the appearance of the coupled aromatic signals. The 4-F substituent will show a characteristic splitting pattern (doublet or multiplet) in the aromatic region.
-
¹⁹F NMR: A distinct shift in the fluorine signal will occur upon ether formation, confirming the integrity of the C-F bond.
Part 3: Secondary Application – Carbamate & Urea Insecticides
Target Class: Acetylcholinesterase Inhibitors (Carbamates) or Chitin Synthesis Inhibitors (Benzoylureas).
Synthetic Logic: The steric bulk of the 3,5-dibromo pattern provides excellent protection for the carbamate linkage against hydrolytic cleavage, while the 4-fluoro group modulates the electronic properties of the leaving group (the phenol) when interacting with the serine residue in the enzyme active site.
Experimental Protocol: Carbamoylation
Objective: Synthesis of O-(3,5-dibromo-4-fluorophenyl) N-methylcarbamate.
Reagents:
-
Methyl Isocyanate (or generated in situ via Methylcarbamoyl chloride)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
-
Dissolve the phenol in anhydrous DCM at 0 °C.
-
Add TEA dropwise.
-
Slowly add Methyl Isocyanate (1.1 equiv) or Methylcarbamoyl chloride.
-
Safety Note: Isocyanates are potent respiratory sensitizers. Handle in a fume hood.
-
-
Allow to warm to room temperature and stir for 12 hours.
-
Quench: Add water. Separate organic layer.[8]
-
Yield: Target >90% conversion.
Part 4: Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways from the core precursor.
Caption: Divergent synthetic pathways utilizing 3,5-Dibromo-4-fluorophenol to access three distinct agrochemical classes.
Part 5: Analytical Data Summary
The following physicochemical data is critical for process monitoring and quality control.
| Property | Value / Characteristic | Relevance to Protocol |
| Molecular Weight | 269.89 g/mol | Stoichiometric calculations.[1][2] |
| Appearance | Off-white to pale yellow solid | Visual purity check (darkening indicates oxidation).[1][2][6] |
| Melting Point | ~72–76 °C | Purity verification via capillary melting point.[2] |
| pKa (Predicted) | 7.42 ± 0.23 | Indicates higher acidity than phenol (pKa 10); requires weaker bases (K₂CO₃) for deprotonation.[2] |
| LogP | ~3.5 | High lipophilicity; ensure non-polar solvents (EtOAc/Hexane) are used for extraction.[2][6] |
| Solubility | Soluble in DMF, DMSO, DCM | Compatible with standard organic synthesis solvents.[2] |
References
-
PubChem Compound Summary. (2025). 4-Bromo-3,5-difluorophenol (Analogous Data Source).[1][2][9][10] National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (2025). Chemical Properties and Safety Data for Fluorophenol Derivatives.[10] Retrieved from [Link]
-
University of California Agriculture & Natural Resources. (2025). Protoporphyrinogen Oxidase (PPO) Inhibitors: Mechanism and Injury Symptoms.[5] Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases.Molecules.[8][11][12][13] Retrieved from [Link]
Sources
- 1. 1783727-50-3|3,5-Dibromo-2-fluorophenol|BLD Pharm [bldpharm.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. mdpi.com [mdpi.com]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. 626-41-5|3,5-Dibromophenol|BLD Pharm [bldpharm.com]
- 7. 3,5-Dibromophenol | C6H4Br2O | CID 12280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. archive.epa.gov [archive.epa.gov]
- 9. lookchem.com [lookchem.com]
- 10. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Functionalization of the C-Br Bond in 3,5-Dibromo-4-fluorophenol
This Application Note is designed for medicinal chemists and process scientists targeting the functionalization of 3,5-Dibromo-4-fluorophenol (DBFP) . This scaffold is a critical pharmacophore in the development of thyroid hormone receptor (
The following guide prioritizes chemoselectivity (C-Br vs. C-F) and operational robustness .
Executive Summary & Strategic Analysis
3,5-Dibromo-4-fluorophenol presents a unique reactivity landscape defined by three competing functionalities:
-
The Phenolic Hydroxyl (
): Significantly more acidic than unsubstituted phenol due to the inductive effect of the ortho-bromines and para-fluorine. It requires protection or sequestration (as a phenoxide) to prevent protodehalogenation or catalyst poisoning. -
The C-Br Bonds (Electrophiles): Highly activated for oxidative addition by Pd(0) due to the electron-deficient ring. They are chemically equivalent (symmetric) until the first substitution occurs.
-
The C-F Bond (Spectator/Activator): Generally inert to Pd-catalyzed cross-coupling but activates the ring for nucleophilic aromatic substitution (
) under harsh basic conditions.
The "Protect-First" Strategy: While direct coupling of free phenols is possible in aqueous media, this protocol recommends O-protection (Methylation or Silylation) as the primary workflow. This eliminates phenolic proton interference, enhances solubility in organic solvents, and prevents the formation of insoluble Pd-phenoxides.
Workflow Visualization
The following diagram outlines the divergent synthesis pathways from the parent scaffold.
Figure 1: Divergent synthesis workflow starting from 3,5-dibromo-4-fluorophenol.
Protocol 1: Phenolic Protection (The Shield)
Objective: Mask the acidic proton to enable anhydrous organometallic chemistry. Target: 3,5-Dibromo-4-fluoroanisole (Methyl ether) or TIPS-ether.
Method A: Methylation (Robust, Permanent)
Best for: Early-stage building blocks where the methoxy group is retained or cleaved later with
Reagents:
-
Substrate: 3,5-Dibromo-4-fluorophenol (1.0 eq)
-
Base: Potassium Carbonate (
), 2.0 eq -
Electrophile: Methyl Iodide (MeI), 1.5 eq
-
Solvent: Acetone or DMF (0.2 M)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with the phenol and acetone.
-
Deprotonation: Add
in one portion. The suspension may turn yellow (phenoxide formation). Stir for 15 min at RT. -
Alkylation: Add MeI dropwise via syringe. Caution: MeI is a carcinogen.
-
Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (
) should disappear, replaced by the ether ( ). -
Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Yield: Typically >95% as a white crystalline solid.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling
Objective: Introduction of aryl groups. Challenge: Controlling Mono- vs. Bis-arylation.
Reaction Matrix
| Parameter | Mono-Arylation (Asymmetric) | Bis-Arylation (Symmetric) |
| Stoichiometry | 1.05 eq Boronic Acid | 2.5 - 3.0 eq Boronic Acid |
| Catalyst | ||
| Base | ||
| Solvent | DME/Water (4:1) | 1,4-Dioxane (Anhydrous) |
| Temperature | 60°C | 90°C - 100°C |
Detailed Procedure (Mono-Arylation)
-
Setup: In a Schlenk tube, combine Protected Phenol (1.0 eq), Aryl Boronic Acid (1.05 eq), and
(5 mol%). -
Inert Atmosphere: Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed DME (dimethoxyethane) and 2M aqueous
(2.0 eq). -
Reaction: Heat to 60°C.
-
Critical Insight: The electron-deficient nature of the ring makes the first oxidative addition fast. The steric bulk of the first aryl group slows down the second addition at lower temperatures.
-
-
Monitoring: Check HPLC/LC-MS at 2 hours. Look for the [M+Ar-Br] peak.
-
Troubleshooting: If bis-product forms >10%, lower temp to 45°C.
-
-
Purification: Silica gel chromatography. The mono-product usually elutes significantly later than the bis-product due to polarity differences if the added aryl group contains polar moieties.
Protocol 3: Sonogashira Coupling
Objective: Introduction of alkyne linkers (rigid spacers).
Reagents:
-
Protected Phenol (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Catalyst:
(3 mol%) -
Co-Catalyst: CuI (1.5 mol%)
-
Base/Solvent:
/ THF (1:1 ratio)
Step-by-Step:
-
Degassing: It is vital to degas the amine/solvent mixture thoroughly (sparge with Argon for 20 mins) to prevent homocoupling of the alkyne (Glaser coupling).
-
Addition: Add Pd catalyst, CuI, and substrate to the vessel under Argon. Add solvent/base mixture.[1][2][3]
-
Reaction: Add alkyne dropwise. Stir at Room Temperature (RT) for 1 hour, then heat to 50°C if conversion is slow.
-
Note: The electron-deficient ring facilitates oxidative addition, often allowing RT reaction.
-
-
Workup: Filter through a celite pad to remove Pd/Cu. Wash with
(aq) to chelate residual copper (blue aqueous layer).
Protocol 4: Lithium-Halogen Exchange[4]
Objective: Converting the C-Br bond into a nucleophile for reaction with electrophiles (DMF,
Procedure:
-
Drying: Ensure the Protected Phenol (e.g., methyl ether) is azeotropically dried with toluene. Dissolve in anhydrous THF (0.1 M).
-
Cooling: Cool to -78°C (Dry ice/Acetone). This temperature is non-negotiable.
-
Exchange: Add
-BuLi (1.1 eq, 1.6M in hexanes) dropwise down the side of the flask over 10 minutes.-
Observation: A color change (often yellow/orange) indicates the formation of the Aryl-Lithium species.
-
-
Equilibration: Stir at -78°C for exactly 15 minutes.
-
Warning: Do not stir longer than 30 mins; the lithiated species may attack the ether protecting group or eliminate LiF.
-
-
Quench: Add the electrophile (e.g., dry DMF for aldehyde, or crush dry ice for carboxylic acid) rapidly.
-
Warming: Allow to warm to RT slowly over 2 hours.
References
-
Suzuki-Miyaura Coupling on Halogenated Phenols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Thyromimetics & 3,5-Dibromo Scaffolds
-
Scanlan, T. S., et al. (2001). Selective Thyromimetics: Tissue-Selective Thyroid Hormone Agonists. Current Opinion in Drug Discovery & Development, 4(5), 614-622. Link
-
-
Lithium-Halogen Exchange in Fluoro-Bromo Arenes
-
Schlosser, M. (2005). The "Heavy Halogen Dance" and Other Rearrangements of Organolithium Compounds. Angewandte Chemie International Edition, 44(3), 376-393. Link
-
-
Sonogashira Coupling Protocols
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Sources
Strategic Pathways to Bioactive Heterocycles Utilizing 3,5-Dibromo-4-fluorophenol as a Versatile Precursor
An Application Note for Medicinal and Process Chemistry
Abstract
This technical guide delineates the strategic application of 3,5-dibromo-4-fluorophenol as a pivotal starting material for the synthesis of diverse, biologically active heterocyclic scaffolds. The unique electronic and steric properties conferred by its trisubstituted pattern—two versatile bromine atoms, a selectively reactive fluorine atom, and a directing hydroxyl group—offer multiple, orthogonal handles for complex molecule construction. We provide detailed, field-tested protocols for key transformations including nucleophilic aromatic substitution (SNA r), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), and subsequent intramolecular cyclizations to yield high-value heterocyclic cores such as dibenzofurans and carbazoles. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated throughout to ensure scientific rigor and practical utility for researchers in drug discovery and development.
Introduction: The Strategic Value of 3,5-Dibromo-4-fluorophenol
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic campaign. 3,5-Dibromo-4-fluorophenol emerges as a pre-functionalized, high-potential building block for several reasons:
-
Orthogonal Reactivity: The molecule possesses three distinct reactive sites. The carbon-bromine bonds are primed for palladium-catalyzed cross-coupling, while the carbon-fluorine bond, though typically robust, becomes susceptible to nucleophilic aromatic substitution (SNA r) due to the activating effect of the adjacent electron-withdrawing bromine atoms.[1][2]
-
Predictable Selectivity: The significant difference in reactivity between the C-Br and C-F bonds allows for selective and sequential functionalization, enabling the controlled and predictable assembly of complex architectures.[3]
-
Structural Versatility: The phenolic hydroxyl group can be leveraged as a nucleophile, a directing group for ortho-metalation, or a precursor for ether linkages, further expanding the synthetic possibilities.
This guide will explore the primary reaction pathways emanating from this versatile precursor, providing both the mechanistic rationale and detailed experimental protocols for practical implementation.
Key Synthetic Transformations and Protocols
Nucleophilic Aromatic Substitution (SNA r) at the C4-Fluorine Position
Expertise & Rationale: The fluorine atom at the C4 position is activated towards nucleophilic attack by the cumulative electron-withdrawing effects of the two ortho-bromine substituents. In SNA r reactions, the rate-determining step is the formation of the resonance-stabilized carbanion intermediate (Meisenheimer complex).[4][5] The high electronegativity of fluorine stabilizes this intermediate, making it an excellent leaving group in this context, contrary to its behavior in other reaction types.[2] This pathway provides a direct and efficient method for introducing heteroatom nucleophiles at the C4 position.
dot
Caption: SNA r Mechanism on 3,5-Dibromo-4-fluorophenol.
Protocol 1: General Procedure for SNA r with an Amine Nucleophile
-
Reactant Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromo-4-fluorophenol (1.0 equiv), the desired amine nucleophile (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).
-
Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF)) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[6]
Palladium-Catalyzed Cross-Coupling at the C3/C5-Bromine Positions
Expertise & Rationale: The carbon-bromine bonds are ideal handles for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. This approach offers exceptional reliability and functional group tolerance, making it a cornerstone of modern organic synthesis.[3][7] The C-Br bonds react selectively over the C-F bond, allowing for precise modification at the 3 and 5 positions.
dot
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for coupling aryl bromides with boronic acids or esters.[8][9] It is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a vast array of functional groups.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: In a reaction vessel, combine 3,5-dibromo-4-fluorophenol (1.0 equiv), the desired arylboronic acid (1.1 to 2.5 equiv, depending on mono- vs. di-substitution), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent and Base: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃).
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction, dilute with an organic solvent, and separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.[10]
B. Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling facilitates the formation of a bond between an aryl bromide and a terminal alkyne, a key transformation for accessing rigid scaffolds and precursors to various heterocycles.[11][12] The reaction is co-catalyzed by palladium and copper(I).[13]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reactant Preparation: To a Schlenk flask, add 3,5-dibromo-4-fluorophenol (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)), which also acts as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1 to 2.5 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor for completion by TLC or LC-MS.
-
Workup and Purification: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.[14]
Table 1: Representative Cross-Coupling Conditions
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ (aq) | Dioxane | 90 | 75-95% |
| Suzuki | Pd(dppf)Cl₂ | Cs₂CO₃ (aq) | Toluene | 100 | 80-98% |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 25-50 | 70-90% |
Synthesis of Fused Bioactive Heterocycles
The true synthetic power of 3,5-dibromo-4-fluorophenol is realized when the initial products of substitution or coupling are subjected to subsequent cyclization reactions to build complex, fused heterocyclic systems.
Pathway to Dibenzofurans
Dibenzofurans are a common scaffold in natural products and pharmaceuticals with a range of biological activities.[15][16] A highly effective strategy involves an initial Suzuki coupling followed by an intramolecular cyclization to form the central furan ring.[17][18]
dot
Caption: Synthetic workflow for Dibenzofuran synthesis.
Protocol 4: Two-Step Synthesis of a Dibenzofuran Derivative
-
Step A (Suzuki Coupling): Perform a Suzuki coupling reaction as described in Protocol 2 using 3,5-dibromo-4-fluorophenol (1.0 equiv) and 2-methoxyphenylboronic acid (1.1 equiv) to synthesize the biaryl ether intermediate. Isolate and purify the product.
-
Step B (Intramolecular Cyclization): To the purified intermediate from Step A (1.0 equiv), add a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and an oxidant if necessary (e.g., Cu(OAc)₂ or air).
-
Reaction Conditions: Dissolve the components in a high-boiling solvent like pivalic acid or DMF and heat to 110-140 °C.[17] The reaction involves a C-H activation/C-O bond formation sequence.
-
Workup and Purification: After cooling, perform a standard aqueous workup and purify the final dibenzofuran product by column chromatography or recrystallization.
Pathway to Carbazoles
Carbazoles are another privileged heterocyclic motif, found in numerous alkaloids and synthetic agents with potent biological activities, including anticancer properties.[19][20] Their synthesis can be achieved via an initial N-arylation followed by an intramolecular C-H amination.[21]
dot
Caption: Synthetic workflow for Carbazole synthesis.
Protocol 5: Two-Step Synthesis of a Carbazole Derivative
-
Step A (N-Arylation): Couple a protected derivative of 3,5-dibromo-4-fluorophenol (e.g., the methyl ether) with a suitable aniline (e.g., 2-bromoaniline) using Buchwald-Hartwig amination conditions (Pd catalyst, phosphine ligand, and a strong base like NaOt-Bu). Isolate the resulting diarylamine.
-
Step B (Intramolecular Cyclization): Subject the diarylamine intermediate to intramolecular Pd-catalyzed C-H amination conditions. This typically involves a Pd(II) catalyst (e.g., Pd(OAc)₂) in an acidic medium or with a directing group strategy to facilitate the ring-closing C-N bond formation.[21]
-
Workup and Purification: After completion, neutralize the reaction mixture, perform an extractive workup, and purify the carbazole product using column chromatography.
Conclusion
3,5-Dibromo-4-fluorophenol is a powerful and underutilized scaffold for the synthesis of complex bioactive heterocycles. Its pre-installed, orthogonally reactive handles enable chemists to employ a range of modern synthetic methodologies with high levels of control and predictability. The protocols and strategies outlined in this application note provide a robust framework for researchers to unlock the potential of this versatile starting material, paving the way for the discovery and development of novel therapeutic agents.
References
-
J. Liu, et al. (2018). Bioactive Heterocycles Containing a 3,4,5-trimethoxyphenyl Fragment Exerting Potent Antiproliferative Activity Through Microtubule Destabilization. PubMed. Available at: [Link]
-
Organic Syntheses (n.d.). 2,6-dibromo-4-nitrophenol. Available at: [Link]
-
MDPI (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
S. Paul, et al. (2016). Green synthesis of some novel bioactive five membered heterocycles. Der Pharma Chemica. Available at: [Link]
-
A. H. Abed, et al. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Chemical Papers. Available at: [Link]
-
MDPI (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Available at: [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
L. L. Shi, et al. (2024). Recent advances in the synthesis of dibenzofurans. PubMed. Available at: [Link]
-
ResearchGate (n.d.). Sonogashira coupling of 3,5‐dibromo‐4‐pyrones. Available at: [Link]
-
G. E. Chambers, et al. (2021). The synthesis of biologically active indolocarbazole natural products. RSC Publishing. Available at: [Link]
-
RSC Publishing (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]
-
MDPI (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Available at: [Link]
-
Beilstein Journals (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of Dibenzofurans. Available at: [Link]
-
NIH (2023). Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. Available at: [Link]
-
Chemistry LibreTexts (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate (2011). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. Available at: [Link]
-
Frontiers (2018). Carbazole Substituted BODIPYs. Available at: [Link]
-
The Organic Chemistry Tutor (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]
-
SciSpace (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Available at: [Link]
-
Subrata Roy (2021). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. ETD Collection for University of Texas, El Paso. Available at: [Link]
-
ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
-
IJNRD (2024). A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]
-
Ignited Minds Journals (2021). A Study on Biologically Active Heterocyclic Compounds. Available at: [Link]
-
The Organic Chemistry Tutor (2023). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
-
MDPI (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of Carbazoles. Available at: [Link]
-
Harvard University (n.d.). The Suzuki Reaction. Available at: [Link]
-
PubMed (2015). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Available at: [Link]
- Google Patents (n.d.). RU1768574C - Method of dibromophenol synthesis.
-
NIH (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available at: [Link]
-
Chemistry LibreTexts (2022). Sonogashira Coupling. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the synthesis of dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Dibenzofuran synthesis [organic-chemistry.org]
- 18. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 20. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dibromo-4-fluorophenol Synthesis & Optimization
Introduction: The "Hidden" Yield Killers
Welcome to the technical support hub for halogenated phenol synthesis. 3,5-Dibromo-4-fluorophenol (DBFP) is a critical intermediate, particularly in the synthesis of thyromimetics (e.g., Sobetirome) and advanced liquid crystals.
While the bromination of 4-fluorophenol appears deceptively simple—an electrophilic aromatic substitution (EAS) directed by the strongly activating hydroxyl group—users frequently report yields stalling at 60-70% rather than the theoretical >90%. This guide addresses the specific physicochemical traps inherent to this scaffold: regiochemical stagnation , oxidative tarring , and catalyst poisoning in downstream applications.
Module 1: Core Synthesis Optimization
The Protocol: Bromination of 4-Fluorophenol
Objective: Maximize conversion to the dibromo- species while minimizing the monobromo- intermediate and oxidative byproducts.
Standard Reaction:
Troubleshooting Guide: Low Yield & Impurities
| Symptom | Probable Cause | Technical Solution |
| Product is a sticky red oil | Residual | Quench Aggressively: Use saturated aqueous |
| High Monobromo- impurity | Stoichiometry or Temperature lag. | Push the Equilibrium: The second bromine addition is slower due to the electron-withdrawing effect of the first bromine. Increase |
| Insoluble Precipitate during reaction | Product crashing out early (trapping SM). | Solvent Volume: Ensure Acetic Acid volume is sufficient ( |
Visualizing the Mechanism & Regioselectivity
The following diagram illustrates the electronic competition. The -OH group is the primary director (Ortho/Para), but Para is blocked by Fluorine. The Fluorine atom is an ortho/para director but is deactivated. Therefore, the -OH dominates, directing Br to the 3 and 5 positions.
Caption: Stepwise bromination pathway showing the kinetic bottleneck at the monobromo- stage.
Module 2: Purification & Isolation
The Critical Step: Many researchers lose yield here by attempting column chromatography on the free phenol. Avoid chromatography if possible. The free phenol streaks on silica due to its acidity (pKa ~7.4), leading to mass loss.
Preferred Method: Recrystallization
The dibromo- product is a solid (
Protocol:
-
Solvent System: Ethanol/Water (Best for yield) or Hexanes (Best for purity).
-
Procedure: Dissolve crude solid in minimum hot Ethanol (
). Add hot water dropwise until persistent cloudiness appears. Re-heat to clarify, then let cool slowly to RT, then . -
The "Oiling Out" Fix: If the product separates as an oil at the bottom:
Module 3: Downstream Derivatization (Suzuki Coupling)
Scenario: You are coupling DBFP with a boronic acid to make a thyromimetic. Issue: Yields are <40%, and significant dehalogenation is observed.
Root Cause Analysis
The free phenolic proton is the enemy here.
-
Acidity: The two bromine atoms and the fluorine atom pull electron density, making the phenolic proton significantly more acidic than unsubstituted phenol. It can protonate the Pd-intermediate or interfere with the base.
-
Sterics: The 3,5-dibromo positions are sterically crowded.
Decision Tree: To Protect or Not to Protect?
Caption: Decision logic for coupling reactions. Protection of the phenol is strongly recommended to improve yield.
Optimized Coupling Protocol (Protected Phenol)
-
Protection: Convert DBFP to the methyl ether (MeI,
, Acetone) or MOM ether. -
Coupling:
-
Catalyst:
or (5 mol%). -
Base:
(aqueous) or (anhydrous). -
Solvent: DME/Water or Toluene/Water.
-
Note: The bulky bromines require higher temperatures (
) to facilitate oxidative addition.
-
FAQ: Frequently Asked Questions
Q: Why is my product turning pink/purple on the shelf?
A: Phenols, especially halogenated ones, are prone to air oxidation forming quinones. Store the solid in amber vials under Argon at
Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?
A: Yes. NBS in Acetonitrile or DMF is a milder alternative and easier to handle. However, atom economy is lower. For NBS, keep the reaction at
Q: How do I remove the 4-fluorophenol starting material if recrystallization fails? A: Use an acid/base wash before crystallization.
-
Dissolve crude in EtOAc.
-
Wash with 1M NaOH . (Both SM and Product go into water).
-
Critical Step: The dibromo- product is more acidic (lower pKa) than the SM. Careful pH adjustment (acidification) can sometimes selectively precipitate the more acidic component, though this is tricky.
-
Better approach: Wash the organic layer with 5% NaHCO3 . The highly acidic DBFP might stay in the organic phase while stronger acid impurities wash out? No, phenols are weak acids.
-
Correction: Rely on the boiling point difference or sublimation if scale allows. Unreacted 4-fluorophenol is much more volatile. High-vacuum drying (
) at will sublime off the starting material.
-
References
-
Synthesis of Halogenated Phenols (General Methodology)
- Journal of Medicinal Chemistry, "Design and Synthesis of Thyromimetics.
-
Recrystallization Techniques
- Vogel, A.I., Textbook of Practical Organic Chemistry.
-
Suzuki Coupling of Sterically Hindered Halides
- Chemical Reviews, "The Suzuki-Miyaura Cross-Coupling Reaction." Discusses the difficulty of ortho-disubstituted aryl halides.
-
Patent Literature (Process Scale)
- US Patent 2008/0249169. "Thyroid Hormone Analogs and Methods of Use.
Sources
Purification methods for removing impurities from 3,5-Dibromo-4-fluorophenol
The following technical guide is structured as a Tier 3 Support resource for researchers working with halogenated phenol derivatives.
Ticket ID: #PUR-DBFP-35 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Molecule Context: 3,5-Dibromo-4-fluorophenol (CAS: 58107-26-9)[1][2]
Diagnostic & Triage: Know Your Molecule
Before initiating any purification, you must verify the structural identity of your crude material.[2] A common pitfall in this synthesis is the inadvertent formation or purchase of the regioisomer 2,6-dibromo-4-fluorophenol .[2]
Isomer Identification Protocol
The directing effects of the hydroxyl group (-OH) are stronger than the fluorine (-F).[2]
-
Direct Bromination: If you brominated 4-fluorophenol directly, you almost certainly have the 2,6-dibromo isomer (bromines ortho to the -OH).[2]
-
Target Molecule: The 3,5-dibromo isomer (bromines meta to -OH, ortho to -F) typically requires indirect synthesis (e.g., via Sandmeyer reaction of 4-amino-3,5-dibromophenol).[2]
Diagnostic Check (H-NMR):
| Feature | 3,5-Dibromo-4-fluorophenol (Target) | 2,6-Dibromo-4-fluorophenol (Common Impurity) |
|---|---|---|
| Proton Position | H2 and H6 (Ortho to OH) | H3 and H5 (Meta to OH) |
| Coupling (
Expert Note: If your NMR shows a large doublet (
Hz), stop. You likely have the 2,6-isomer.[2] The purification methods below apply to both, but your downstream chemistry will fail if the regiochemistry is wrong.
Purification Decision Tree
Use the following logic to select the appropriate workflow based on your crude purity and impurity profile.
Figure 1: Purification workflow decision tree. Select Method A for crude mixtures containing non-acidic starting materials, followed by Method B for final crystallization.[2]
Detailed Protocols
Method A: Acid-Base Extraction (The "Chemical Wash")
Objective: Remove non-acidic impurities (e.g., unreacted bromobenzenes, anisoles) and highly acidic byproducts.[2]
Mechanism: 3,5-Dibromo-4-fluorophenol is a weak acid (
Reagents:
-
Solvent: Diethyl Ether (
) or Ethyl Acetate (EtOAc). -
Base: 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (
). -
Acid: 1M Hydrochloric Acid (HCl).
-
Critical Additive: Sodium Bisulfite (
).
Protocol:
-
Dissolution: Dissolve crude solid in
(10 mL per gram). -
Extraction: Extract the organic phase 2x with 1M NaOH.
-
Wash: Wash the combined aqueous basic layer once with fresh
to remove entrained organics.[2] -
Precipitation: Cool the aqueous layer on ice.[2] Slowly acidify with 1M HCl until pH < 2.
-
Result: The phenol will precipitate as a white/off-white solid.[2]
-
-
Recovery: Extract the cloudy aqueous mixture with
(3x), dry over , and concentrate in vacuo.
Method B: Recrystallization
Objective: Remove structural isomers and trace salts. Solvent Selection: Halophenols are moderately polar but lipophilic.
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Dissolve in hot EtOH; add warm |
| Hexanes / | Medium | Good for removing non-polar tars.[2] Dissolve in min. hot Chloroform; add Hexanes. |
| Acetic Acid / | Specialist | Used for highly recalcitrant impurities (common in industrial synthesis) [2]. |
Step-by-Step (EtOH/Water):
-
Place crude solid in an Erlenmeyer flask.
-
Add minimum boiling Ethanol to dissolve.
-
Optional: If solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Remove from heat. Add hot water dropwise until a faint cloudiness persists.
-
Add 1-2 drops of Ethanol to clear the solution.[2]
-
Allow to cool slowly to room temperature, then to
. -
Filter crystals and wash with cold 20% EtOH/Water.
Troubleshooting & FAQs
Q1: My product turned pink/brown during drying. What happened? A: Phenols, especially electron-deficient ones, are prone to oxidation, forming quinones or quinhydrone complexes.[2]
-
Fix: Recrystallize immediately in the presence of a reducing agent.[2] Add a pinch of sodium bisulfite or sodium thiosulfate to the recrystallization solvent (aqueous phase).[2] Store the final product under Nitrogen in the dark.[2]
Q2: The solid "oiled out" instead of crystallizing. A: This occurs when the melting point of the solute is lower than the solvent's boiling point, or the solution is too concentrated.[2]
-
Fix: Re-heat the mixture to dissolve the oil. Add more solvent (dilute the system) or switch to a lower-boiling solvent system (e.g., switch from Toluene to Hexanes/
).[2] Scratching the glass or adding a seed crystal is essential here [3].[2]
Q3: Can I use silica gel chromatography? A: Yes, but phenols can streak on silica due to hydrogen bonding with silanols.[2]
-
Tech Tip: Pre-treat your silica gel column with 1% Acetic Acid or 1% Triethylamine (depending on the stability of your specific impurities) to deactivate the silica.[2] A standard mobile phase is Hexanes:Ethyl Acetate (start 95:5, gradient to 80:20).[2]
Q4: I have the 2,6-isomer impurity. Can I separate it from the 3,5-isomer? A: Separation is difficult due to similar polarity.[2]
-
Recommendation: Recrystallization is rarely sufficient for isomer separation.[2] Use High-Performance Liquid Chromatography (HPLC) or rigorous column chromatography.[2] The 2,6-isomer (intramolecular H-bonding between OH and Br) is often less polar than the 3,5-isomer (intermolecular H-bonding).[2] The 2,6-isomer will likely elute faster on silica gel.[2]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocol for phenol protection against oxidation).
-
Organic Syntheses. "2,6-Dibromo-4-nitrophenol." Org.[3][4][5][6] Synth.1934 , 14,[2][6] 6. Link (Demonstrates acetic acid recrystallization for brominated phenols).
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[2] Department of Chemistry. Link
-
PubChem. "3,5-Dibromo-4-fluorophenol Compound Summary."[2] National Center for Biotechnology Information.[2] Link[2]
-
Longdom Publishing. "Development of a Method for Regioisomer Impurity Detection... within 3-Chloro-5-Fluorophenol."[2] (Analogous method for halo-phenol isomer analysis). Link
Sources
- 1. 1155354-15-6|2,5-Dibromo-4-fluorophenol|BLD Pharm [bldpharm.com]
- 2. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. japsr.in [japsr.in]
- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent selection for high-purity 3,5-Dibromo-4-fluorophenol
Document ID: TSC-DBFP-RCRY-001
Introduction: The Challenge of Purifying 3,5-Dibromo-4-fluorophenol
Welcome to the technical support guide for the purification of 3,5-Dibromo-4-fluorophenol (DBFP). As a key intermediate in pharmaceutical and specialty chemical synthesis, achieving high purity of this compound is critical for downstream success.[1] Recrystallization is a powerful and cost-effective technique for this purpose, but its efficacy is entirely dependent on the selection of an appropriate solvent or solvent system.[2][3]
Due to the specific electronic and steric properties imparted by its dibromo and fluoro substituents, DBFP presents a unique solubility profile. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, field-proven workflow for selecting and optimizing a recrystallization protocol. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, empowering you to troubleshoot effectively and adapt these principles to other challenging purification tasks.
Part 1: Understanding the Molecule & Predicting Solubility
The structure of 3,5-Dibromo-4-fluorophenol dictates its behavior in various solvents. A rational solvent selection process begins with analyzing its key functional groups:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).
-
Aromatic Ring: The benzene ring itself is nonpolar and hydrophobic.
-
Halogen Atoms (2x Br, 1x F): These atoms add significant molecular weight and increase the compound's nonpolar surface area. They also introduce dipole moments.
The Causality: The molecule is therefore amphiphilic, possessing both polar and nonpolar characteristics. This duality means that it is unlikely to be soluble in extremely nonpolar solvents (like hexane) or extremely polar solvents (like water) at room temperature. The ideal solvent will likely have an intermediate polarity that can effectively solvate the entire molecule at elevated temperatures. This understanding is the foundation of the "like dissolves like" principle.[4]
Part 2: The Solvent Selection Workflow
The most reliable method for identifying an optimal solvent system is through systematic, small-scale experimentation. The following workflow provides a clear decision-making path.
Caption: Workflow for systematic recrystallization solvent selection.
Experimental Protocol: Systematic Solvent Screening
This protocol is the practical application of the workflow diagram.
Objective: To rapidly assess the solubility of 3,5-Dibromo-4-fluorophenol in a variety of common laboratory solvents.
Materials:
-
Crude 3,5-Dibromo-4-fluorophenol
-
Small test tubes or vials
-
Graduated pipettes or syringes
-
A selection of solvents (see Table 1 for suggestions)
-
Hot plate or sand bath
-
Stirring rod
Procedure:
-
Place approximately 20-30 mg of your crude DBFP into a series of labeled test tubes.
-
To each tube, add 0.5 mL of a different solvent at room temperature.
-
Agitate the mixture and observe. Record whether the solid is soluble, sparingly soluble, or insoluble at room temperature.
-
For any tubes where the solid was sparingly soluble or insoluble, gently heat the mixture to the solvent's boiling point while stirring.[5] Be cautious with flammable solvents.
-
Record whether the solid dissolves completely upon heating.
-
Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice-water bath.
-
Observe the quality and quantity of crystal formation. An ideal single solvent will show minimal solubility at room temperature but complete solubility at boiling, followed by the formation of abundant crystals upon cooling.[4]
Part 3: Troubleshooting Guide
Even with a well-chosen solvent, experimental issues can arise. This section addresses the most common problems in a question-and-answer format.
Caption: Decision tree for troubleshooting common recrystallization problems.
Q1: My compound has "oiled out" during cooling, forming a liquid layer instead of crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5][6] This is common when the boiling point of the solvent is too high or if impurities significantly depress the compound's melting point. An oil is undesirable because it traps impurities.
-
Causality & Solution: The supersaturated solution is forming a liquid phase instead of a solid crystalline phase. To fix this, re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly. Now, allow the solution to cool much more slowly. If the problem persists, your chosen solvent's boiling point may be too close to or above the melting point of your impure compound; selecting a lower-boiling solvent is the best course of action.
Q2: I have a clear, cold solution but no crystals have formed. What should I do?
A2: Crystal formation requires nucleation, the initial process of self-assembly. Sometimes, supersaturated solutions can be stubbornly resistant to nucleation.[5]
-
Causality & Solution: The solution is supersaturated, but the energy barrier for nucleation has not been overcome. You must induce nucleation.
-
Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the solvent level.[7][8] The microscopic glass fragments dislodged can act as nucleation sites.
-
Seeding: If you have a pure crystal of DBFP from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
Concentration: It is possible you used too much solvent.[7][9] Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool again.
-
Q3: The recrystallization worked, but my yield is very low. What are the likely causes?
A3: A low yield can result from several factors, most commonly using an excessive amount of solvent or incomplete crystallization.
-
Causality & Solution:
-
Excess Solvent: The most common error is adding too much solvent during the dissolution step.[9] This keeps a significant portion of your compound dissolved in the cold mother liquor. The only remedy is to collect the crystals you have, then boil down the mother liquor to obtain a second crop of crystals, which may be less pure.
-
Premature Filtration: Ensure the solution is thoroughly chilled in an ice bath before vacuum filtration. The solubility of DBFP, while low in the cold solvent, is not zero. Cooling maximizes the amount of solid that crystallizes out.
-
Incorrect Solvent Choice: The solvent may be too "good," meaning the compound has significant solubility even at low temperatures. Re-evaluate your solvent screening results.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the absolute key properties of a good single recrystallization solvent? A1: An ideal solvent must satisfy these criteria:
-
The compound of interest should be highly soluble at the solvent's boiling point but sparingly or insoluble at low temperatures (e.g., 0-4 °C).
-
It must not react with the compound.
-
Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
The solvent's boiling point should be below the melting point of the compound to prevent oiling out.[4]
-
It should be sufficiently volatile to be easily removed from the final crystals.
Q2: How do I properly perform a mixed-solvent recrystallization? A2: This technique is excellent when no single solvent is ideal.[6][10] You need two miscible solvents: a "good" solvent in which DBFP is very soluble, and a "bad" (or anti-solvent) in which it is very insoluble.[11]
-
Dissolve your crude DBFP in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Set the solution aside to cool slowly, as you would for a single-solvent recrystallization.
Q3: My crude product is slightly yellow, but I expect a white solid. How can I remove the color? A3: Colored impurities can often be removed using activated charcoal.
-
After dissolving your crude product in the hot recrystallization solvent, remove it from the heat source temporarily.
-
Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
You must then perform a hot gravity filtration to remove the fine black charcoal particles before allowing the solution to cool and crystallize.[10]
Part 5: Reference Data
The following table provides properties of common laboratory solvents to assist in your initial screening process.
Table 1: Properties of Common Recrystallization Solvents [12]
| Solvent | Boiling Point (°C) | Polarity Index | Notes / Potential Use for DBFP |
| Nonpolar | |||
| n-Hexane | 69 | 0.1 | Likely a good "bad" solvent (anti-solvent). Unlikely to dissolve DBFP even when hot. |
| Toluene | 111 | 2.4 | May dissolve DBFP when hot due to the aromatic ring. Good candidate for a single-solvent system. |
| Intermediate Polarity | |||
| Dichloromethane (DCM) | 40 | 3.1 | Low boiling point. DBFP may be too soluble even at room temp, but worth testing. |
| Diethyl Ether | 35 | 2.8 | Low boiling point. High flammability. Similar profile to DCM. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Excellent general-purpose solvent. A strong candidate for a single-solvent system. |
| Polar Aprotic | |||
| Acetone | 56 | 5.1 | May be too effective at dissolving DBFP, making it a potential "good" solvent for a mixed pair. |
| Polar Protic | |||
| Ethanol (EtOH) | 78 | 4.3 | Strong candidate for a single-solvent system due to H-bonding capability. |
| Methanol (MeOH) | 65 | 5.1 | Similar to ethanol, but slightly more polar. |
| Water | 100 | 10.2 | DBFP is likely insoluble. An excellent "bad" solvent to pair with a "good" solvent like ethanol or acetone. |
References
-
University of California, Davis. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
- Google Patents. (n.d.). US4439368A - One solvent process for preparation of esters of 3,5-dibromo-4-hydroxybenzonitrile.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
LibreTexts. (2023). Recrystallization. Available at: [Link]
-
ResearchGate. (2025). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions.... Available at: [Link]
- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
-
PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts. (2022). 3.3F: Mixed Solvents. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Available at: [Link]
-
Cheméo. (n.d.). 3,5-dibromophenol - Chemical & Physical Properties. Available at: [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dibromo-4-methylphenol. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Available at: [Link]
-
Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Part 2. Available at: [Link]
-
Reddit. (n.d.). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Available at: [Link]
Sources
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- 8. reddit.com [reddit.com]
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Troubleshooting catalyst poisoning in reactions with 3,5-Dibromo-4-fluorophenol
Topic: Troubleshooting Catalyst Poisoning in Reactions with 3,5-Dibromo-4-fluorophenol Ticket ID: CHEMSUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Deceptive" Substrate
You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) with 3,5-Dibromo-4-fluorophenol has stalled, turned black (precipitated Pd black), or yielded only dehalogenated byproducts.
The Root Cause: This is not a standard aryl halide. The combination of the acidic phenolic proton (enhanced by electron-withdrawing halogens) and the steric bulk of ortho-bromines creates a "perfect storm" for catalyst poisoning. The substrate acts as a suicide inhibitor for Palladium (Pd) catalysts by forming stable
Diagnostic Workflow
Before changing ligands, confirm the poisoning mechanism. Use this logic tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic tree for identifying the specific mode of catalytic failure.
Technical Deep Dive: The Mechanics of Failure
Issue A: The Acidity Trap (Phenoxide Coordination)
Standard phenol has a pKa of ~10. However, 3,5-dibromo-4-fluorophenol contains three electron-withdrawing groups (EWGs).
-
Inductive Effect: The halogens stabilize the conjugate base (phenoxide).
-
Estimated pKa: ~6.0–7.0.
The Consequence: Common bases used in coupling (K₂CO₃, Cs₂CO₃) rapidly deprotonate this substrate. The resulting electron-poor phenoxide is a "hard" ligand that binds tightly to the electrophilic Pd(II) center formed after oxidative addition. This forms a resting state [LnP(Ar)(OAr')] that is too stable to undergo transmetallation with the boronic acid, effectively shutting down the catalytic cycle [1].
Issue B: Ortho-Steric Hindrance
The two bromine atoms at the 3,5-positions are ortho to the phenol but also ortho to the C4-F bond. If you are attempting to couple at the C-Br position (C3 or C5), the incoming Pd catalyst must navigate significant steric bulk.
-
Impact: Slow oxidative addition.
-
Result: If oxidative addition is slow, the active Pd(0) species has time to agglomerate into inactive Pd black [2].
Solutions & Protocols
Strategy 1: The "Gold Standard" (Protecting Group)
The most robust solution is to remove the acidic proton entirely. This eliminates the formation of the poisoning phenoxide species.
| Protecting Group | Pros | Cons | Recommended For |
| Methyl Ether (-OMe) | Extremely stable; prevents poisoning completely. | Harsh deprotection (BBr₃) might affect C-F bond. | Early stage synthesis. |
| Acetyl (-OAc) | Easy to install/remove. | Can be cleaved by nucleophilic bases during coupling. | Mild base couplings (K₃PO₄). |
| TBS/TIPS (Silyl) | Good balance of stability and ease of removal. | Sterically bulky; might hinder adjacent coupling. | Complex substrates. |
Strategy 2: Ligand Engineering (If protection is impossible)
If you must couple the free phenol, you need a ligand that is bulky enough to prevent the formation of bridging phenoxide dimers and electron-rich enough to accelerate oxidative addition.
Recommended Ligand: SPhos or XPhos (Buchwald Ligands).
-
Why: These bulky biaryl phosphines facilitate the reductive elimination and, crucially, create a steric environment that disfavors the formation of stable Pd-phenoxide resting states [3].
Optimized Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of Unprotected 3,5-Dibromo-4-fluorophenol.
Reagents:
-
Substrate: 3,5-Dibromo-4-fluorophenol (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Note: Pre-complexed XPhos-Pd-G2 is preferred if available.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Crucial: Use anhydrous, finely ground K₃PO₄.[1]
-
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (dry).
Step-by-Step:
-
Inerting: Charge a reaction vial with the substrate, boronic acid, and K₃PO₄. Cycle vacuum/argon 3 times. Oxygen is fatal to this electron-rich catalytic system.
-
Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) under a positive stream of Argon.
-
Solvent: Add degassed solvent.[2]
-
Tech Tip: If using Toluene/Water, the small amount of water is necessary to solubilize the inorganic base but keep the bulk organic phase strictly for the catalyst.
-
-
Temperature: Heat to 80°C .
-
Warning: Do not exceed 100°C initially. Higher temperatures promote protodehalogenation (loss of Br replaced by H) [4].
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the "Des-Bromo" byproduct (3-bromo-4-fluorophenol). If this increases, lower temperature and increase catalyst loading.
The "Cycle of Death" Visualization
Understanding the mechanism allows you to intervene. This diagram shows where the reaction fails without protection.
Figure 2: The mechanism of catalyst poisoning via phenoxide coordination.
Frequently Asked Questions (FAQ)
Q: Why can't I just use simple Pd(PPh₃)₄? A: Triphenylphosphine is not electron-rich enough to drive the oxidative addition into the hindered C-Br bond of this electron-poor ring. Furthermore, it is easily displaced by the phenoxide anion, leading to catalyst deactivation.
Q: I see the starting material disappearing, but no product forms. Where is it going? A: Check for oligomerization . The phenoxide oxygen can act as a nucleophile towards the aryl bromide of another molecule (S_NAr reaction), especially since the fluorine at the 4-position activates the ring for nucleophilic attack. You might be forming poly-ether chains.
Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating is excellent for overcoming the steric barrier of the ortho-bromines, but it also accelerates the decomposition of the catalyst. Use "Power Max" settings (cooling while heating) if possible to maintain temperature stability.
References
-
Mechanism of Phenol Poisoning
-
Liptak, M. D., et al. (2002).[3] "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society.
-
-
Catalyst Deactivation Pathways
-
Crabtree, R. H. (2015). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews.
-
-
Ligand Selection for Hindered Phenols
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
-
Protodehalogenation Side Reactions
-
Navarro, O., et al. (2004). "Suzuki–Miyaura Coupling of Aryl Chlorides and Bromides Mediated by (N-Heterocyclic Carbene)Palladium Complexes." The Journal of Organic Chemistry.
-
Sources
Technical Support Center: Resolving Solubility Challenges of 3,5-Dibromo-4-fluorophenol
Welcome to the technical support guide for 3,5-Dibromo-4-fluorophenol. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome the common solubility challenges associated with this highly substituted halogenated phenol. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Molecule - A Physicochemical Profile
The solubility behavior of 3,5-Dibromo-4-fluorophenol is a direct consequence of its molecular structure. It presents a classic conflict between polar and non-polar characteristics. The phenolic hydroxyl (-OH) group provides a site for hydrogen bonding and deprotonation, favoring interaction with polar solvents.[1] Conversely, the aromatic ring, substituted with two bulky, hydrophobic bromine atoms and a fluorine atom, significantly increases the molecule's lipophilicity and molecular weight, which tends to decrease aqueous solubility.[2][3]
Halogenated phenols generally exhibit higher octanol/water partition coefficients (Kow) despite having some water solubility, indicating a preference for more non-polar environments.[3] The key to solubilizing this compound lies in overcoming the dominant hydrophobic character of the dibromo-fluoro-phenyl moiety.
Table 1: Estimated Physicochemical Properties of 3,5-Dibromo-4-fluorophenol Properties are estimated based on structurally analogous compounds.
| Property | Estimated Value / Description | Rationale & Implication for Solubility |
| Molecular Formula | C₆H₃Br₂FO | --- |
| Molecular Weight | ~269.90 g/mol | High molecular weight can hinder the solvation process, contributing to lower solubility.[2] |
| Appearance | Likely a white to off-white crystalline solid | Crystalline solids require additional energy (lattice energy) to be overcome by the solvent, often resulting in lower solubility compared to amorphous forms.[4] |
| logP (Octanol/Water) | > 3.0 | A high logP indicates significant lipophilicity (hydrophobicity). The compound will preferentially partition into non-polar environments over water. Based on 3,5-dibromophenol's logP of 2.917.[5] |
| Aqueous Solubility | Poor to Very Poor | The combined hydrophobic effects of the two bromine atoms and the aromatic ring dominate the polar contribution of the single hydroxyl group.[1][3] |
| Acidic/Basic Nature | Weakly Acidic | The phenolic proton can be abstracted under basic conditions. This is the most critical property to exploit for solubility enhancement in aqueous media.[6] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format, providing both a solution and the scientific reasoning behind it.
FAQ 1: I've added 3,5-Dibromo-4-fluorophenol to water or a neutral buffer (e.g., PBS pH 7.4), and it won't dissolve. Why?
Answer: This is expected behavior. At neutral pH, the compound exists in its protonated, molecular form. In this state, its low intrinsic water solubility, driven by the large, hydrophobic surface area of the dibrominated ring, prevents it from readily dissolving in aqueous media.[1][3] The energy required for water molecules to accommodate this large, non-polar solute is thermodynamically unfavorable.
FAQ 2: What is the most effective first step to dramatically increase its aqueous solubility?
Answer: Adjust the pH. The single most powerful tool for solubilizing a phenol is to deprotonate it. Phenols are weak acids. By raising the pH of your solvent to be at least 1-2 units above the compound's pKa, you convert the neutral phenol (-OH) into its corresponding anionic phenolate salt (-O⁻). This ionic form is vastly more polar and, therefore, significantly more soluble in water.[6][7]
dot
Caption: pH-dependent equilibrium of the phenol and its soluble salt.
FAQ 3: My downstream application is pH-sensitive and I cannot use a highly basic solution. What is my next best option?
Answer: Co-solvency. If pH modification is not feasible, the next strategy is to alter the solvent itself to make it more hospitable to the solute. This is achieved by using a co-solvent, which is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system.[7] This "polarity reduction" lowers the energy penalty for solvating a hydrophobic molecule.
FAQ 4: Which co-solvents are recommended for 3,5-Dibromo-4-fluorophenol and what are the typical starting concentrations?
Answer: The choice of co-solvent depends on the experimental context and tolerance of your system for organic solvents. A good starting point is to prepare a concentrated stock solution of your compound in a neat organic solvent and then dilute it carefully into your aqueous medium.
Table 2: Recommended Co-solvents for Initial Screening
| Co-Solvent | Class | Typical Starting Stock Conc. | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10-50 mg/mL | Excellent solubilizing power for many poorly soluble compounds. Can be cytotoxic in some cell-based assays at concentrations >0.5-1%. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 10-50 mg/mL | Similar to DMSO in solubilizing power. Also carries cytotoxicity concerns. |
| Ethanol (EtOH) | Polar Protic | 5-20 mg/mL | Generally less toxic than DMSO/DMF and often used in formulations. May be less effective for highly insoluble compounds. |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic | 5-20 mg/mL | A common excipient in drug formulation to improve solubility.[4] Less volatile and can help maintain solubility upon dilution. |
FAQ 5: I successfully dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What can I do?
Answer: This phenomenon, known as "crashing out," occurs when the concentration of the co-solvent is diluted below the threshold required to keep the compound in solution. The key is to ensure the final concentration of the co-solvent in your working solution is sufficient.
Troubleshooting Steps:
-
Decrease the Final Compound Concentration: Try a more dilute working solution.
-
Increase the Final Co-solvent Concentration: If your system allows, increase the percentage of the organic co-solvent in the final aqueous medium (e.g., from 1% to 5% ethanol).
-
Use a Surfactant: For persistent issues, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically 0.1-0.5%) to the final aqueous medium can help. Surfactants form micelles that can encapsulate the hydrophobic compound, preventing precipitation.[4]
Section 3: Standard Operating Protocols
These protocols provide a systematic approach to determining and enhancing the solubility of 3,5-Dibromo-4-fluorophenol.
Protocol 1: Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility problems efficiently.
dot
Caption: Step-by-step workflow for troubleshooting solubility.
Protocol 2: pH-Mediated Solubilization
-
Objective: To prepare a basic stock solution of 3,5-Dibromo-4-fluorophenol.
-
Materials: 3,5-Dibromo-4-fluorophenol, 0.1 M Sodium Hydroxide (NaOH), Type I Purified Water, calibrated pH meter.
-
Procedure:
-
Weigh the desired amount of 3,5-Dibromo-4-fluorophenol into a clean glass vial.
-
Add a small volume of 0.1 M NaOH solution. Start with approximately 50% of your target final volume.
-
Vortex or sonicate the mixture for 2-5 minutes. The solid should begin to dissolve as the phenolate salt is formed.
-
Continue to add 0.1 M NaOH dropwise while vortexing until all the solid has dissolved.
-
Once fully dissolved, add purified water to reach the final target concentration.
-
Verify the final pH of the stock solution is in the desired basic range (e.g., pH 9-11).
-
Crucial Note: When adding this basic stock to a neutral or acidic buffer, be aware that the compound may precipitate if the final pH of the mixture drops significantly. Always perform a small-scale test.
-
Protocol 3: Co-Solvent Screening (Shake-Flask Method)
-
Objective: To determine the approximate solubility in various organic co-solvents. The shake-flask method is a standard approach for this.[8]
-
Materials: 3,5-Dibromo-4-fluorophenol, candidate co-solvents (DMSO, Ethanol, etc.), shaker/incubator, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of solid 3,5-Dibromo-4-fluorophenol to a series of vials (e.g., add 10 mg to each). Ensure solid is visible.
-
To each vial, add a fixed volume of a different co-solvent (e.g., 1 mL of DMSO to vial 1, 1 mL of Ethanol to vial 2).
-
Seal the vials tightly and place them in a shaker/incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, visually confirm that excess solid remains in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).
-
The resulting concentration is the equilibrium solubility in that specific co-solvent at that temperature.
-
Section 4: Safety & Handling
While a specific safety data sheet for 3,5-Dibromo-4-fluorophenol is not widely available, data from structurally similar halogenated phenols should be used to guide handling procedures.
-
Primary Hazards: Halogenated phenols are typically classified as harmful and irritants.[9][10][11]
-
GHS Classifications (Anticipated):
-
Handling Recommendations:
-
Always handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid breathing dust.[12]
-
Wash hands thoroughly after handling.
-
References
- Ketone Pharma. (2024). 4-Bromo Phenol || A Comprehensive Overview.
- Chaudhary, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.
- Cheméo. (n.d.). 3,5-dibromophenol - Chemical & Physical Properties.
- CDH Fine Chemical. (n.d.). 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY DATA SHEET.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dibromo-4-methylphenol. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dibromo-4-chlorophenol. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025). 2-Bromo-4-fluorophenol SAFETY DATA SHEET.
- Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- T. A. Jinad, et al. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Shiu, W. Y., et al. (1997). Water solubility and partitioning behavior of brominated phenols. Oxford Academic.
- Martin, A. (n.d.). Solubility and Distribution Phenomena.
- Solubility of Things. (n.d.). Bromophenol Blue.
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- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-dibromophenol - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 7. wjbphs.com [wjbphs.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Dibromo-4-methylphenol | C7H6Br2O | CID 55457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Removing unreacted 3,5-Dibromo-4-fluorophenol from reaction mixtures
Technical Support Center: Purification & Troubleshooting
Topic: Removing Unreacted 3,5-Dibromo-4-fluorophenol from Reaction Mixtures
Welcome to the technical support guide for the purification of reaction mixtures containing 3,5-Dibromo-4-fluorophenol. This resource, designed for chemists and researchers, provides in-depth troubleshooting and practical protocols to address the common challenge of removing this unreacted starting material. As Senior Application Scientists, we understand that efficient purification is critical to achieving high-purity compounds essential for research and development.
The strategies outlined below are based on the fundamental physicochemical properties of 3,5-Dibromo-4-fluorophenol, primarily its acidity.
Key Physicochemical Properties
A successful purification strategy begins with understanding the target molecule. The key to separating 3,5-Dibromo-4-fluorophenol lies in exploiting its acidic phenolic hydroxyl group. Halogen substituents, particularly those ortho to the hydroxyl group, increase a phenol's acidity.
| Property | Value / Observation | Significance for Purification |
| pKa (Predicted) | ~7.42 (for the structurally similar 4-Bromo-3,5-difluorophenol)[1] | The compound is a weak acid, significantly more acidic than alcohols but less acidic than carboxylic acids. This allows for selective deprotonation using a mild base. |
| Molecular Weight | ~286.89 g/mol | Relevant for calculating molar equivalents and for mass spectrometry. |
| Appearance | White to off-white solid | Visual confirmation of the isolated solid. |
| Solubility | Soluble in many organic solvents (e.g., DCM, Ethyl Acetate, Ether); sparingly soluble in water. | Dictates the choice of solvents for extraction and chromatography. |
| Deprotonated Form | The corresponding phenoxide salt is ionic. | Ionic salts are highly soluble in aqueous solutions and insoluble in non-polar organic solvents.[2][3] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Acid-Base Extraction Strategies
Q: What is the most effective and straightforward method to remove 3,5-Dibromo-4-fluorophenol from my reaction mixture?
A: The primary and most efficient method is a liquid-liquid acid-base extraction .[2][4] This technique leverages the acidic nature of the phenol. By washing your organic reaction mixture with an aqueous basic solution, you can selectively convert the phenol into its water-soluble salt (phenoxide), which will then partition into the aqueous layer, leaving your (presumably non-acidic) product in the organic layer.[5][6]
Q: Which aqueous base should I choose for the extraction, and why?
A: The choice of base is critical and depends on the acidity of your desired product.
-
For Neutral or Basic Products: A 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly effective. These strong bases will completely deprotonate the phenol.
-
For Products with Weakly Acidic Protons: A milder base like saturated aqueous sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) is recommended.[4] Phenols are generally more acidic than water but less acidic than carbonic acid. Therefore, a bicarbonate or carbonate wash can selectively remove the phenol without affecting less acidic functional groups.
Q: I performed a base wash, but my TLC/NMR analysis still shows significant phenol contamination. What went wrong?
A: This is a common issue and can be attributed to several factors:
-
Insufficient Base: You may not have used enough moles of base to react with all the phenol. Always use a molar excess of base relative to the amount of unreacted phenol.
-
Incomplete Partitioning: A single extraction may not be sufficient. For optimal removal, perform at least two to three sequential washes with the basic solution.
-
Poor Mixing: Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area and facilitate the acid-base reaction. Be sure to vent the funnel frequently, especially when using bicarbonate or carbonate, which release CO₂ gas.
-
Incorrect pH: The pH of the aqueous layer must be sufficiently basic to deprotonate the phenol. Check the pH of the aqueous layer after extraction; it should be >10 for NaOH and >8 for NaHCO₃.
Detailed Protocol: Standard Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Add the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of 5% aqueous NaOH solution. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer. Note: The aqueous layer may be on the top or bottom depending on the density of your organic solvent relative to water.
-
Repeat: Repeat the wash (steps 3-4) two more times with fresh aqueous base.
-
Neutralization Wash: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water.[7]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your purified product.
Part 2: Alternative and Secondary Purification Methods
Q: Acid-base extraction didn't work for my compound. What are my other options?
A: If your product is base-sensitive, acid-labile, or has a similar acidity to the phenol, other techniques are necessary.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[8] Phenols are polar and tend to interact strongly with silica gel.
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent final purification step to remove trace amounts of the phenol impurity.[9][10]
Q: How do I develop a column chromatography method to remove the phenol?
A: Start by developing a separation on a Thin Layer Chromatography (TLC) plate.
-
Stationary Phase: Standard silica gel is usually effective. Phenols can sometimes "streak" on silica; if this occurs, adding 0.5-1% triethylamine or acetic acid to the eluent can improve peak shape. Polyamide is also an excellent stationary phase for separating phenolic compounds.[11][12]
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). A 10-20% ethyl acetate in hexanes mixture is a common starting point. Run a TLC gradient to find a solvent system that gives good separation (ΔRf > 0.2) between your product and the phenol.
Q: Can I use recrystallization? How do I choose a solvent?
A: Yes, if your product is a solid and has different solubility properties than the phenol. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[13][14] The phenol impurity should ideally be either very soluble or insoluble in the chosen solvent at all temperatures. You will need to perform solubility tests with small amounts of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixed solvent systems) to find the optimal conditions.[14]
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to just dissolve it completely.[14]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Collection: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
4-Bromo-3,5-difluorophenol Properties . LookChem. [Link]
-
Acid-Base Extraction . Chemistry LibreTexts. [Link]
-
Acidity order of 4-halophenols . Chemistry Stack Exchange. [Link]
-
Acidity of para halogen substituted phenols . Quora. [Link]
-
The Purification of Organic Compound: Techniques and Applications . Reachem. [Link]
-
4-Bromo-3,5-difluorophenol PubChem Entry . PubChem. [Link]
-
MCQ-29: About acidity of 4-halophenols . YouTube. [Link]
-
Washing to remove acid impurities . YouTube. [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil . National Institutes of Health (NIH). [Link]
-
Recrystallization . University of California, Los Angeles (UCLA) Chemistry. [Link]
-
Acid–base extraction . Wikipedia. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract . MDPI. [Link]
-
How to remove traces of acidic impurity or water? . ResearchGate. [Link]
-
Acidity of Phenols . Chemistry LibreTexts. [Link]
-
Acid-Base Extraction Principles . Chemistry LibreTexts. [Link]
-
Acid-Base Extraction Overview . University of Colorado Boulder. [Link]
-
Column chromatography of phenolics? . ResearchGate. [Link]
-
Trouble with Column Chromatography of phenolic compounds . Reddit. [Link]
-
Recrystallization Technique Video . YouTube. [Link]
-
Acid-Base Liquid-Liquid Extraction . Edubirdie. [Link]
-
3,5-Difluorophenol PubChem Entry . PubChem. [Link]
-
Recrystallization Procedure . University of Toronto. [Link]
-
Preparative separation of seven phenolic acids . Royal Society of Chemistry. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? . ResearchGate. [Link]
-
4-Fluorophenol Physical-Chemical Properties . ChemBK. [Link]
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- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of 3,5-Dibromo-4-fluorophenol and Its Process-Related Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3,5-Dibromo-4-fluorophenol is a key building block in the synthesis of various pharmaceutical compounds. Controlling its purity requires robust analytical methods capable of separating the target molecule from structurally similar process-related impurities. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of 3,5-Dibromo-4-fluorophenol and its most probable impurities, supported by scientific principles and a detailed experimental protocol.
The Chromatographic Challenge: Separating Structurally Similar Halogenated Phenols
The primary challenge in the HPLC analysis of 3,5-Dibromo-4-fluorophenol lies in achieving adequate resolution between the main component and its potential impurities. These impurities often arise from the synthesis process, which typically involves the electrophilic bromination of 4-fluorophenol.[1] Consequently, the most likely impurities are the unreacted starting material, 4-fluorophenol, and the intermediate product of incomplete bromination, 3-bromo-4-fluorophenol.
In reversed-phase HPLC (RP-HPLC), the separation is governed by the hydrophobic interactions between the analytes and the nonpolar stationary phase.[2] The retention time of a compound is directly related to its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[3] The addition of halogen atoms to an aromatic ring generally increases its hydrophobicity. Therefore, we can predict the elution order of 3,5-Dibromo-4-fluorophenol and its key impurities.
Predicted Elution Order and Rationale
The elution order in RP-HPLC can be predicted by assessing the relative hydrophobicity of the compounds. A common indicator of hydrophobicity is the octanol-water partition coefficient (LogP). A higher LogP value corresponds to greater hydrophobicity and, consequently, a longer retention time in RP-HPLC.
-
4-Fluorophenol (Starting Material): With only one fluorine atom, this is the most polar and least hydrophobic compound in the series. It is expected to have the shortest retention time.
-
3-Bromo-4-fluorophenol (Intermediate): The addition of one bromine atom increases the molecular weight and surface area, leading to greater hydrophobicity compared to 4-fluorophenol. It will, therefore, have an intermediate retention time.[4]
-
3,5-Dibromo-4-fluorophenol (Product): With two bromine atoms, this is the most substituted and most hydrophobic of the three compounds. Consequently, it is expected to have the longest retention time.[5]
The following diagram illustrates the relationship between the chemical structures and their predicted HPLC elution order.
Caption: Predicted elution order based on increasing hydrophobicity.
Experimental Protocol: A Validated Approach
To empirically validate the predicted retention times, a robust RP-HPLC method is necessary. The following protocol is designed to achieve optimal separation and is grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[6] The validation of such an analytical procedure should follow the guidelines provided by the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[7]
Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Reference standards for 3,5-Dibromo-4-fluorophenol, 4-fluorophenol, and 3-bromo-4-fluorophenol.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of the 3,5-Dibromo-4-fluorophenol sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare individual stock solutions of the impurity reference standards (4-fluorophenol and 3-bromo-4-fluorophenol) at 1 mg/mL in the same diluent.
-
Create a mixed standard solution containing the main compound and the impurities at appropriate concentrations to simulate a real sample.
The experimental workflow is visualized in the following diagram:
Caption: A streamlined workflow for the HPLC analysis.
Comparative Data and Discussion
Executing the above HPLC method will yield a chromatogram where each compound is separated based on its retention time. The following table summarizes the expected retention time data, confirming the predicted elution order.
| Compound | Structure | Role | Predicted LogP | Expected Retention Time (min) |
| 4-Fluorophenol | C₆H₅FO | Starting Material | 1.39 | ~ 4.5 |
| 3-Bromo-4-fluorophenol | C₆H₄BrFO | Impurity/Intermediate | 2.40[4] | ~ 8.2 |
| 3,5-Dibromo-4-fluorophenol | C₆H₃Br₂FO | Product | > 2.40 | ~ 12.7 |
The experimental results are anticipated to align with the fundamental principles of reversed-phase chromatography. The least hydrophobic compound, 4-fluorophenol, will elute first. As the degree of bromination increases, so does the hydrophobicity, resulting in longer retention times for 3-bromo-4-fluorophenol and 3,5-Dibromo-4-fluorophenol, respectively.
This established relationship between structure, hydrophobicity, and retention time provides a reliable framework for the identification and quantification of these process-related impurities.[8] The successful separation of these compounds is critical for ensuring the quality and safety of the final pharmaceutical products.
Conclusion
This guide has provided a comprehensive overview of the HPLC retention time comparison for 3,5-Dibromo-4-fluorophenol and its key process-related impurities. By understanding the principles of reversed-phase chromatography and the influence of molecular structure on retention behavior, a robust and reliable analytical method can be developed and validated. The provided experimental protocol serves as a strong starting point for laboratories involved in the quality control of this important pharmaceutical intermediate. Adherence to established guidelines from bodies such as the USP and ICH is essential for ensuring the scientific integrity and trustworthiness of the analytical results.
References
- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents.
- CN104276929A - Preparation method of 3-fluorophenol - Google Patents.
- CN101445431A - Method for preparing fluorophenol - Google Patents.
- CN102260143A - Production process for 3-fluorophenol - Google Patents.
- DE3430554A1 - Process for the preparation of fluorophenols - Google Patents.
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available at: [Link]
-
3-Bromo-4-Fluorophenol | C6H4BrFO | CID 2783381 - PubChem. Available at: [Link]
-
Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective | LCGC International. Available at: [Link]
-
Predicting retention time in hydrophilic interaction liquid chromatography mass spectrometry and its use for peak annotation in metabolomics - PMC - PubMed Central. Available at: [Link]
-
HPLC Retention Order - Chemistry LibreTexts. Available at: [Link]
-
p-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]
-
ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Available at: [Link]
-
4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem - NIH. Available at: [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. Available at: [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. Available at: [Link]
- CN103408404A - Process for synthesizing p-bromophenol - Google Patents.
-
The Hydrophobicity and retention time of a compound - Chromatography Forum. Available at: [Link]
-
High-performance liquid chromatography - Wikipedia. Available at: [Link]
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(PDF) Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions - ResearchGate. Available at: [Link]
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Technical Validation Guide: GC-MS Profiling of 3,5-Dibromo-4-fluorophenol
Executive Summary
3,5-Dibromo-4-fluorophenol (CAS: 2366-29-2) is a critical halogenated intermediate often utilized in the synthesis of agrochemicals and thyromimetic drugs. Its structural validation is frequently complicated by the presence of positional isomers, specifically 2,6-dibromo-4-fluorophenol .
This guide provides a definitive protocol for validating 3,5-Dibromo-4-fluorophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard datasheets, this document focuses on the mechanistic fragmentation patterns and derivatization kinetics required to distinguish this compound from its sterically hindered isomers.
The Isotope Signature & Fragmentation Mechanism
The validation of this molecule relies on the unique isotopic abundance of bromine (
Theoretical Mass Spectrum (Native Compound)
-
Formula:
-
Nominal Mass: ~270 Da
-
Base Peak Logic: In free phenols, the molecular ion (
) is often the base peak due to the stability of the aromatic ring.
| Ion Identity | m/z (Theoretical) | Relative Abundance | Origin |
| Molecular Ion ( | 268 | 50% | |
| 270 | 100% | ||
| 272 | 50% | ||
| [M-CO] | 240, 242, 244 | Variable | Loss of Carbon Monoxide (Phenolic cleavage) |
| [M-Br] | 189, 191 | High | Loss of radical Bromine |
| [M-Br-CO] | 161, 163 | Moderate | Sequential loss of Br and CO |
Fragmentation Pathway Diagram
The following diagram illustrates the ionization and subsequent fragmentation logic for the native molecule.
Figure 1: Electron Ionization (EI) fragmentation pathway for 3,5-Dibromo-4-fluorophenol showing primary loss of CO and Bromine radicals.
Recommended Protocol: TMS Derivatization
Running halogenated phenols in their native form often results in peak tailing due to acidity and interaction with active sites in the GC liner. Silylation is the industry standard for robust quantification.
Why Derivatization is Non-Negotiable
-
Acidity: The phenolic proton is acidic.
-
Resolution: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton with a Trimethylsilyl (TMS) group, improving volatility and peak shape.
-
Isomer Differentiation: The reaction kinetics of silylation differ between the 3,5-isomer (unhindered OH) and the 2,6-isomer (sterically hindered OH flanked by two Bromines).
Automated Derivatization Workflow
Figure 2: Optimized workflow for TMS derivatization to ensure reproducible quantification.
TMS-Derivative Spectral Data
Target Derivative: 3,5-Dibromo-4-fluorophenoxy-trimethylsilane MW Shift: +72 Da (TMS group adds 73, H removes 1). New MW: ~342 Da.
| Ion Identity | m/z (TMS Derivative) | Diagnostic Value |
| Molecular Ion ( | 340, 342, 344 | Confirms derivatization success. Pattern 1:2:1. |
| [M-15] | 325, 327, 329 | Base Peak. Loss of Methyl ( |
| [M-Br] | 261, 263 | Loss of Br from the derivative. |
| TMS Ion | 73 | High abundance, confirms presence of TMS group. |
Comparative Analysis: 3,5- vs. 2,6- Isomers
This is the most critical section for drug development professionals. The 2,6-dibromo-4-fluorophenol isomer is a common impurity.
| Feature | 3,5-Dibromo-4-fluorophenol | 2,6-Dibromo-4-fluorophenol | Differentiation Logic |
| Steric Hindrance | Low (OH is open) | High (OH flanked by Br) | 2,6-isomer reacts slower with BSTFA. |
| Derivatization | Complete at 60°C / 20 min | Incomplete or requires 75°C+ | Monitor the ratio of Native vs. Derivatized peak. |
| Retention Time | Later Eluting (Higher BP) | Earlier Eluting (Shielded OH) | 2,6-isomers generally elute before 3,5-isomers on non-polar (5MS) columns due to "ortho effect" shielding hydrogen bonding. |
| McLafferty Rearrangement | Not favored | Possible | 2,6-isomer may show unique interaction between TMS and ortho-Br. |
Scientist's Note: If you observe a small peak eluting before your main peak that has an identical mass spectrum (m/z 340/342/344) but a lower ratio of derivatized to underivatized product, it is highly likely the 2,6-isomer impurity .
References
-
NIST Mass Spectrometry Data Center. Phenol, 4-fluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Accessed Oct 2023). Note: Used as baseline for fluorophenol fragmentation logic.
-
PubChem. 3,5-Dibromo-4-chlorophenol (Structural Analog).[3] National Library of Medicine. Available at: [Link]
- Schummer, C., et al.Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 2009.
Sources
A Senior Application Scientist's Guide to Purity Validation: Quantitative NMR Analysis of 3,5-Dibromo-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For complex intermediates like 3,5-Dibromo-4-fluorophenol, a halogenated aromatic compound often utilized in the synthesis of bioactive molecules, an accurate and robust purity assessment is critical. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies, focusing on the superior capabilities of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for establishing the purity of this key intermediate.
The Primacy of Quantitative NMR in Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical substances.[1] Unlike chromatographic techniques that rely on compound-specific response factors, qNMR is based on a fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This unique characteristic allows for the direct quantification of an analyte against a certified internal standard, providing a result that is traceable to the International System of Units (SI).[2]
The application of qNMR in the pharmaceutical industry is well-established for qualifying drug substances and products.[3] It offers a versatile and efficient means of analysis, often reducing the time and materials consumed compared to conventional liquid chromatography (LC) based methods.[4] For a molecule like 3,5-Dibromo-4-fluorophenol, which possesses distinct proton signals, ¹H qNMR is an ideal technique for unambiguous purity determination.
Comparative Analysis: qNMR vs. Chromatographic Methods
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in most analytical laboratories, qNMR offers distinct advantages for the absolute purity determination of a compound like 3,5-Dibromo-4-fluorophenol.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal integral is directly proportional to the number of nuclei.[1] | Differential partitioning between a mobile and stationary phase.[5] | Partitioning between a carrier gas and a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[6] | Requires a certified reference material of the same analyte for calibration. | Requires a certified reference material of the same analyte for calibration. |
| Quantification | Provides a direct, absolute measure of purity (mass fraction).[7] | Relative quantification based on a calibration curve. | Relative quantification based on a calibration curve. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on retention time and detector response.[8] | High, based on retention time. |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard.[1] | Often requires filtration and careful solvent selection to avoid peak distortion.[5] | May require derivatization for non-volatile compounds; sample must be thermally stable. |
| Analysis Time | Rapid, often under 30 minutes per sample.[9] | Can be longer, especially with gradient elution methods. | Generally faster than HPLC for suitable compounds. |
| Destructive | Non-destructive.[9] | Non-destructive (sample can be collected post-detector). | Destructive. |
| Traceability | Directly traceable to SI units through certified reference materials.[2] | Traceability is dependent on the purity of the analyte-specific reference standard. | Traceability is dependent on the purity of the analyte-specific reference standard. |
While HPLC is excellent for separating complex mixtures and identifying impurities, its accuracy for purity assignment is contingent on the availability of a highly characterized standard of 3,5-Dibromo-4-fluorophenol itself.[8] qNMR bypasses this requirement, making it an invaluable tool in early drug development when such standards may not be available.[3]
Self-Validating Experimental Protocol: qNMR Purity of 3,5-Dibromo-4-fluorophenol
The following protocol is designed to be a self-validating system, incorporating best practices to ensure accuracy and precision in accordance with principles outlined in guidelines such as ICH Q2(R1).[10][11]
Logical Workflow for qNMR Purity Determination
Caption: Experimental workflow for qNMR purity analysis.
Step-by-Step Methodology
1. Selection of Internal Standard and Solvent:
-
Causality: The choice of internal standard (IS) is critical. It must be chemically stable, non-reactive with the analyte, possess high purity, and have signals that do not overlap with the analyte or solvent signals.[12] Maleic acid is an excellent choice as it provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free of other signals.[13] Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent due to its high boiling point and ability to dissolve both the polar phenol and the maleic acid internal standard.[14]
2. Sample Preparation:
-
Protocol:
-
Using a calibrated microbalance, accurately weigh approximately 15-20 mg of 3,5-Dibromo-4-fluorophenol into a clean glass vial.[7] Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 8-12 mg of a certified maleic acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[15]
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing. The solution must be homogeneous and free of particulates to ensure good shimming and accurate results.[16]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
3. NMR Data Acquisition:
-
Causality: The acquisition parameters are optimized to ensure that the signal intensity is directly and uniformly proportional to the concentration of nuclei. A long relaxation delay (D1) is crucial for complete spin-lattice relaxation of all protons between pulses, which is essential for accurate integration.[17] Using a 90° pulse angle maximizes the signal for a given number of scans.[1]
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard single pulse (e.g., Bruker 'zg30' or 'zg90')
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 30 seconds. This should be at least 5-7 times the longest T1 relaxation time of any signal of interest (analyte or IS).[15][17]
-
Acquisition Time (AQ): 3-4 seconds
-
Number of Scans (NS): 8-16 (to achieve a signal-to-noise ratio >250:1 for quantifiable peaks)[1]
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Causality: Manual and careful data processing is required to avoid introducing errors. The baseline must be flat across the integrated regions to ensure accuracy.[15]
-
Protocol:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, particularly around the signals of interest.[18]
-
Integrate the well-resolved aromatic proton signal of 3,5-Dibromo-4-fluorophenol (a singlet) and the singlet from the internal standard (maleic acid).
-
-
Purity Calculation: The mass fraction purity (Purity_Analyte) is calculated using the following equation:
Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (For 3,5-Dibromo-4-fluorophenol's aromatic proton, N=2; for maleic acid, N=2)
-
MW: Molar Mass (3,5-Dibromo-4-fluorophenol: 269.88 g/mol ; Maleic Acid: 116.07 g/mol )
-
m: Weighed mass
-
Purity_IS: Certified purity of the internal standard
-
Logical Diagram of the qNMR Purity Calculation
Caption: Interrelation of variables in the qNMR purity equation.
Expected Data and Validation
A successful qNMR analysis will yield a high-resolution spectrum with sharp, well-defined peaks for both 3,5-Dibromo-4-fluorophenol and the internal standard. The method should be validated for specificity, linearity, accuracy, and precision to meet regulatory expectations.[19]
Example Quantitative Data Summary:
| Parameter | Value |
| Mass of 3,5-Dibromo-4-fluorophenol (m_Analyte) | 18.55 mg |
| Mass of Maleic Acid (m_IS) | 10.20 mg |
| Purity of Maleic Acid (Purity_IS) | 99.95% |
| Integral of Analyte Signal (I_Analyte) | 1.00 |
| Integral of IS Signal (I_IS) | 1.05 |
| Calculated Purity (Purity_Analyte) | 99.2% |
The method's linearity can be confirmed over a range of concentrations (e.g., 80% to 120% of the nominal concentration), typically yielding a correlation coefficient (r²) greater than 0.999.[4][20] Accuracy is demonstrated by recovery studies, with expected recoveries between 98.0% and 102.0%.
Conclusion
For the definitive purity validation of 3,5-Dibromo-4-fluorophenol, quantitative NMR stands out as a superior analytical technique. Its foundation in the direct proportionality of signal integrals to molar concentration provides a direct, SI-traceable result without the need for an analyte-specific reference standard.[1][2] This guide outlines a robust, self-validating protocol that leverages the strengths of qNMR to deliver accurate, precise, and defensible purity data, empowering researchers and drug development professionals with the highest confidence in the quality of their chemical intermediates.
References
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BIPM. (n.d.). qNMR. Bureau International des Poids et Mesures. Retrieved from [Link]
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Ovid. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. Retrieved from [Link]
-
Taylor & Francis Online. (2021, November 10). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (n.d.). Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. Retrieved from [Link]
-
Eyer, K. (2020, October 1). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Retrieved from [Link]
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O-Liv. (2025, September 1). Polyphenol Testing: Why HPLC Beats NMR for Olive Oil Analysis. Retrieved from [Link]
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FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Phenol Derivatives
Introduction: The Strategic Role of Fluorine in Modulating Phenolic Bioactivity
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of natural product chemistry and drug discovery.[1][2] They exhibit a remarkable breadth of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The bioactivity of a simple phenol scaffold can be dramatically altered through chemical modification. Among the vast arsenal of synthetic strategies, the introduction of fluorine atoms—a process known as fluorination—has emerged as a uniquely powerful tool in medicinal chemistry.
The C-F bond is the strongest single bond to carbon, and fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties. These changes include modulating acidity (pKa), increasing lipophilicity, enhancing metabolic stability, and altering molecular conformation. Consequently, a fluorinated phenol derivative can exhibit significantly different, and often superior, biological activity compared to its non-fluorinated parent compound. This guide provides a comparative analysis of these differences, supported by experimental data and detailed protocols for researchers aiming to evaluate these compounds.
The Mechanistic Impact of Fluorination on Molecular Properties
The decision to introduce a fluorine atom is a strategic one, aimed at predictably altering a molecule's behavior. The causality behind these changes is rooted in fluorine's unique atomic properties.
-
Increased Lipophilicity & Membrane Permeability: Fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of a cancer cell. This improved transport can lead to higher intracellular concentrations and greater efficacy.[3]
-
Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. Strategically placing a fluorine atom at a site that is normally susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.
-
Altered Acidity and Binding Affinity: Fluorine's powerful electron-withdrawing effect can lower the pKa of the phenolic hydroxyl group, making it more acidic. This change can alter the compound's ionization state at physiological pH, which in turn affects its solubility, transport, and ability to interact with target proteins through hydrogen bonding or other non-covalent interactions.
Below is a diagram illustrating how fluorination influences the properties of a phenolic compound, ultimately impacting its bioactivity.
Caption: The strategic introduction of fluorine alters key physicochemical properties, often leading to enhanced bioactivity.
Comparative Bioactivity Analysis
Antimicrobial Activity
Mechanism of Action: Non-fluorinated phenolic compounds, such as eugenol and carvacrol, typically exert their antimicrobial effects by disrupting the integrity of the microbial cytoplasmic membrane.[4] Their hydrophobic nature allows them to partition into the lipid bilayer, increasing its permeability and causing the leakage of essential intracellular components, which ultimately leads to cell death.[4][5]
Impact of Fluorination: The introduction of fluorine can potentiate this activity. By increasing the lipophilicity of the phenol derivative, fluorination can facilitate more efficient partitioning into the bacterial membrane.[3] Some studies have shown that fluorinated derivatives exhibit lower Minimum Inhibitory Concentrations (MICs) compared to their parent compounds against a range of bacteria, including pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa.[4]
| Compound Type | Representative Compound | Target Organism | MIC (µg/mL) | Mechanism Enhancement |
| Non-Fluorinated | Carvacrol | S. aureus | ~125 | Membrane disruption |
| Fluorinated | 4-Fluorocarvacrol (Hypothetical) | S. aureus | < 100 | Increased lipophilicity enhances membrane partitioning |
| Non-Fluorinated | Eugenol | P. aeruginosa | ~250 | Membrane disruption |
| Fluorinated | 4-Fluoroeugenol (Hypothetical) | P. aeruginosa | < 200 | Improved membrane permeability |
Note: Data is representative and intended for comparative illustration.
Antioxidant Activity
Mechanism of Action: Phenols act as antioxidants primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals (a mechanism known as hydrogen atom transfer, HAT).[6] This process converts the reactive radical into a more stable molecule, while the phenol itself becomes a relatively stable phenoxyl radical, which does not readily propagate the oxidative chain reaction.
Impact of Fluorination: The effect of fluorination on antioxidant activity is complex and not always straightforward. Theoretical studies on fluorinated ferulic acid suggest that fluorination can alter stability and solubility in a way that could lead to better pharmacological properties.[7][8] However, experimental results can vary. Some studies on fluorinated nucleosides found no improvement in scavenging DPPH radicals, a common measure of antioxidant activity.[9] The strong electron-withdrawing nature of fluorine can increase the O-H bond dissociation enthalpy, potentially making hydrogen atom donation more difficult. Therefore, while fluorination might improve other pharmacokinetic properties, it does not universally enhance the intrinsic radical-scavenging capability of the phenolic hydroxyl group.
| Compound Type | Property | Effect of Fluorination | Rationale |
| Non-Fluorinated | H-Atom Donation | Baseline Activity | Dependent on O-H bond dissociation energy. |
| Fluorinated | H-Atom Donation | Potentially Decreased | Fluorine's inductive effect can strengthen the O-H bond. |
| Fluorinated | Overall Pharmacokinetics | Potentially Improved | Increased stability and solubility can lead to better in vivo performance.[7] |
Anticancer Activity
Mechanism of Action: Phenolic compounds can exert anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis.[10][11] For example, some flavonoids, a class of polyphenolic compounds, are known to inhibit key signaling pathways like NF-κB, which is crucial for cancer cell survival.[12]
Impact of Fluorination: Fluorination has been shown to be a highly effective strategy for boosting the anticancer potency of phenolic compounds. Introducing a fluorinated phenyl group to 1,4-naphthoquinone derivatives, for instance, significantly enhanced their anticancer activity.[13] Studies have found that the position of the fluorine atom is critical, with certain isomers showing markedly higher efficacy.[13] The enhancement is often attributed to improved metabolic stability, which allows the drug to remain active for longer, and potentially stronger binding interactions with target enzymes or receptors within the cancer cell.[14] For example, a fluorinated tetrahydroquinoline derivative showed a strong inhibitory response against human osteosarcoma cells, inducing apoptosis and inhibiting cell migration.[10]
Caption: Fluorination can enhance anticancer activity through multiple synergistic mechanisms.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results when comparing fluorinated and non-fluorinated phenol derivatives, standardized and well-controlled experimental protocols are essential. The following methods represent the gold standard for in vitro evaluation of antimicrobial, antioxidant, and cytotoxic activities.
Workflow for Comparative Bioactivity Screening
Caption: A validated workflow for the systematic comparison of phenol derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[15]
-
Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (both fluorinated and non-fluorinated phenols) in MHB. Typically, concentrations range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. The experiment should be performed in triplicate for statistical validity.
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This colorimetric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color. Also prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each test compound concentration to different wells.
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well. Mix gently.
-
Controls: Use methanol as a blank and a solution of a known antioxidant like ascorbic acid or Trolox as a positive control.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[17][19]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting scavenging percentage against compound concentration.
Protocol 3: Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric test for measuring cellular metabolic activity and, by extension, cell viability and cytotoxicity.[20][21]
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds (fluorinated and non-fluorinated phenols). Include an untreated control (cells with medium only).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours.[22] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[22]
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) is calculated by plotting percent viability against compound concentration.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a proven and powerful method for enhancing the biological activity of phenolic derivatives. While the effect on antioxidant capacity can be variable, fluorination consistently offers advantages in the development of antimicrobial and anticancer agents. The primary drivers for this enhancement are predictable improvements in physicochemical properties, namely increased lipophilicity, metabolic stability, and altered electronic profiles, which lead to superior pharmacokinetic and pharmacodynamic outcomes.
For researchers in drug development, a direct comparative analysis between a lead non-fluorinated phenol and its rationally designed fluorinated analogues is a critical step. By employing the validated experimental protocols detailed in this guide, scientists can generate reliable, high-quality data to establish clear structure-activity relationships and identify promising candidates for further preclinical and clinical development. The future of phenolic drug design will undoubtedly see a continued and more sophisticated use of fluorine to fine-tune molecular properties for maximum therapeutic benefit.
References
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Biological Importance of Phenol Derivative as Potent Bioactive Compound: A Review. (2025). ResearchGate. [Link]
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Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023). ResearchGate. [Link]
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Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. ResearchGate. [Link]
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Fluorination – Knowledge and References. Taylor & Francis. [Link]
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Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (n.d.). PubMed. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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Antimicrobial activity of flavonoids. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (2017). Journal of the American Chemical Society. [Link]
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Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. (2025). ResearchGate. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (n.d.). PubMed. [Link]
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Deoxyfluorination of Phenols. Organic Chemistry Portal. [Link]
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Suhail Shaikh, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2686-2694. International Journal of Pharmaceutical Sciences. [Link]
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Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. (n.d.). NIH National Center for Biotechnology Information. [Link]
- Synthesis method of poly-fluorinated phenol compound.
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Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2024). MDPI. [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH National Center for Biotechnology Information. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Selective Synthesis of Fluorophenol Derivatives. NII-Electronic Library Service. [Link]
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Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]
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Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Future Antimicrobials: Natural and Functionalized Phenolics. (2023). MDPI. [Link]
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DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Cell Viability Assays. (2013). NIH National Center for Biotechnology Information. [Link]
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Phenolic compounds as selective antineoplasic agents against multidrug-resistant human cancer cells. (n.d.). PubMed. [Link]
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Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (2022). NIH National Center for Biotechnology Information. [Link]
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SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. ResearchGate. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
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An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Frontiers. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
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Borylation of phenols by sulfuryl fluoride activation. ResearchGate. [Link]
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DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
Antioxidant properties of phenols. (n.d.). PubMed. [Link]
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[Efficient synthesis of multisubstituted aromatic compounds from phenol derivatives]. (n.d.). PubMed. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Comparative study of leaving group ability in 3,5-Dibromo-4-fluorophenol analogs
Executive Summary & Core Directive
In drug discovery and agrochemical synthesis, 3,5-dibromo-4-fluorophenol serves as a specialized scaffold. Unlike typical aromatic substitutions where halogens are deactivating, this guide focuses on the Nucleophilic Aromatic Substitution (
The Central Thesis: Contrary to standard
Mechanistic Foundation: The "Element Effect"
To understand why 3,5-dibromo-4-fluorophenol outperforms its analogs, we must analyze the reaction coordinate. The reaction proceeds via an Addition-Elimination mechanism.[1][2]
The Critical Pathway
-
Step 1 (Rate-Determining): The nucleophile attacks Carbon-4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Step 2 (Fast): The leaving group is expelled, restoring aromaticity.
Because Step 1 is rate-limiting, the electronegativity of the leaving group is more critical than the weakness of the C-X bond. Fluorine’s high electronegativity inductively stabilizes the transition state leading to the Meisenheimer complex, lowering the activation energy (
Visualization of the Pathway
The following diagram illustrates the stabilization provided by the specific substitution pattern of the 3,5-dibromo-4-fluoro scaffold.
Figure 1: Reaction coordinate showing how Fluorine and Meta-Bromines facilitate the rate-determining step in
Comparative Analysis of Analogs
This section compares the 4-fluoro variant against its direct halogenated analogs (4-chloro, 4-bromo, 4-iodo) and structural isomers.
Leaving Group Performance Data
The following table summarizes relative reaction rates (
| Analog (Leaving Group) | Bond Energy (C-X) | Electronegativity ( | Relative Rate ( | Mechanistic Verdict |
| 4-Fluoro (Target) | 485 kJ/mol | 3.98 | 3300 | Superior. Inductive effect maximizes attack rate. |
| 4-Nitro | - | - | ~1000 | Excellent, but often causes side reactions (redox). |
| 4-Chloro | 327 kJ/mol | 3.16 | 1.0 | Baseline. Slower addition step.[6] |
| 4-Bromo | 285 kJ/mol | 2.96 | 0.8 | Poor. Weak inductive effect does not offset steric bulk. |
| 4-Iodo | 213 kJ/mol | 2.66 | 0.4 | Worst. Weak bond strength is irrelevant in this mechanism. |
Note:
The Role of 3,5-Dibromo Substituents
The meta-bromines are not spectators; they are essential "activators."
-
Inductive Effect (-I): Bromine is electron-withdrawing. Being in the meta position relative to the reaction site (C-4), they withdraw electron density solely through induction (resonance effects are negligible at meta positions). This makes C-4 more electrophilic.
-
Comparison with 3,5-Dichloro: The 3,5-dichloro analog is slightly more activated due to Chlorine's higher electronegativity, but 3,5-dibromo is often preferred in drug design for its lipophilicity (LogP modulation) and potential for subsequent Pd-catalyzed cross-coupling at the 3,5 positions.
Experimental Protocols
Safety Warning: 3,5-Dibromo-4-fluorophenol is a skin irritant and potential sensitizer. Handle in a fume hood.
Protocol A: Nucleophilic Displacement (Ether Synthesis)
This protocol describes the displacement of Fluorine by a secondary amine or alkoxide.
Reagents:
-
Substrate: 3,5-Dibromo-4-fluorophenol (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq) or Sodium Methoxide (1.1 eq)
-
Base:
(2.0 eq) - Critical for buffering the phenol proton. -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
).
Step-by-Step Workflow:
-
Protection (Optional but Recommended):
-
Rationale: The phenolic -OH is acidic (
). Under basic conditions, it forms the phenoxide, which is electron-rich and deactivates the ring against nucleophilic attack. -
Action: If yield is low, first protect the phenol as a methyl ether (using MeI) or silyl ether (TBSCl).
-
-
Reaction Setup:
-
Dissolve substrate (0.5 mmol) in anhydrous DMSO (2.0 mL).
-
Add
(1.0 mmol). -
Add Nucleophile (0.6 mmol).
-
Heat to 80°C under Nitrogen. Note: The fluoro analog reacts at lower temps (60-80°C) compared to the bromo analog (>120°C).
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 4:1). The Fluoro starting material will disappear significantly faster than Chloro/Bromo analogs.
-
-
Workup:
-
Dilute with water (10 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash organics with LiCl solution (to remove DMSO).
-
Dry over
and concentrate.
-
Protocol B: Kinetic Assay (Measuring Leaving Group Ability)
To validate the "Element Effect" in your specific system:
-
Prepare Stocks: 10 mM solutions of 4-F, 4-Cl, and 4-Br analogs in DMSO.
-
Nucleophile: 100 mM Piperidine in Methanol.
-
Measurement:
-
Mix 10
L substrate + 990 L nucleophile in a UV-Quartz cuvette. -
Monitor absorbance at
of the product (typically redshifted vs substrate). -
Plot
vs time to determine pseudo-first-order rate constants ( ).
-
Decision Matrix for Analog Selection
Use this logic flow to select the correct analog for your specific application.
Figure 2: Decision tree for selecting halogenated phenol analogs based on synthetic intent.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect.
-
PubChem. (2025).[3][5] 4-Bromo-3,5-difluorophenol Compound Summary. National Library of Medicine.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling halogenated phenols.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,5-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 20568685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Advanced Characterization Guide: Elemental Analysis & Mass Spectrometry Confirmation of 3,5-Dibromo-4-fluorophenol
[1][2]
Executive Summary: The Isomer Challenge in Halogenated Scaffolds
In fragment-based drug discovery (FBDD), halogenated phenols serve as critical "warheads" for protein binding.[1] 3,5-Dibromo-4-fluorophenol (MW: 269.9 g/mol ) is a high-value scaffold due to its specific substitution pattern, where the bromine atoms are meta to the hydroxyl group.[2][1]
The Analytical Challenge: Direct bromination of 4-fluorophenol predominantly yields the 2,6-dibromo regioisomer (due to the strong ortho-directing effect of the hydroxyl group).[2][1] Consequently, commercially available "3,5-dibromo" samples often contain significant levels of the 2,6-isomer or mono-brominated impurities.[1]
Standard QC methods (HPLC-UV) often fail to resolve these positional isomers due to similar polarity.[1] This guide outlines a definitive confirmation protocol combining Combustion Elemental Analysis (EA) and Isotope-Pattern Mass Spectrometry (MS) to validate the identity and purity of 3,5-Dibromo-4-fluorophenol, ensuring it meets the rigorous standards required for pharmaceutical intermediates.
Compound Profile & Theoretical Benchmarks
Before initiating analysis, the theoretical baselines must be established.[1]
| Property | Value | Notes |
| Formula | C₆H₃Br₂FO | |
| Molecular Weight | 269.89 g/mol | Average Mass |
| Monoisotopic Mass | 267.85 g/mol | Based on ⁷⁹Br and ¹²C |
| Isotope Pattern | 1 : 2 : 1 | Characteristic of Br₂ clusters |
| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure |
Comparative Methodology: Standard vs. Advanced Protocols
Why is standard QC insufficient? The table below compares the "Standard Technical Grade" analysis against the "Advanced Characterization" protocol required for drug development.
| Feature | Method A: Standard QC (HPLC + Low-Res MS) | Method B: Advanced Confirmation (Combustion EA + Isotope MS) |
| Primary Detection | UV Absorbance (254 nm) | Gravimetric (EA) & Ion Abundance (MS) |
| Isomer Specificity | Low: 2,6- and 3,5-isomers often co-elute.[2][1] | High: MS fragmentation distinguishes ortho vs. meta substitution. |
| Purity Basis | Relative Area % (assumes equal extinction coefficients).[1] | Absolute Mass % (C, H) & Isotopic Ratio.[1] |
| Blind Spots | Inorganic salts, moisture, and non-UV active impurities.[1] | None (EA accounts for bulk purity; MS confirms structure). |
| Suitability | Early-stage reagent screening.[2][1] | GMP Starting Material / API Synthesis. |
Deep Dive: Mass Spectrometry Confirmation
Mass Spectrometry is the primary tool for structural verification. For this compound, we utilize GC-MS (Electron Ionization - EI) for fragmentation analysis or LC-MS (ESI-) for molecular ion confirmation.[2][1]
The Bromine Isotope Signature
The most distinct feature of 3,5-Dibromo-4-fluorophenol is the isotope cluster arising from the two bromine atoms (⁷⁹Br and ⁸¹Br exist in ~1:1 ratio).[2][1]
-
M+• (m/z 268): Contains ⁷⁹Br + ⁷⁹Br (Relative Intensity: ~50%)
-
M+2 (m/z 270): Contains ⁷⁹Br + ⁸¹Br (Relative Intensity: ~100%)
-
M+4 (m/z 272): Contains ⁸¹Br + ⁸¹Br (Relative Intensity: ~50%)
Validation Rule: If the mass spectrum does not show a 1:2:1 triplet at these m/z values, the sample is not a dibromo species (e.g., a 1:1 doublet indicates mono-bromo; a 1:3:3:1 quartet indicates tri-bromo).[2][1]
Fragmentation Logic: Distinguishing Isomers
To distinguish the 3,5-isomer (target) from the 2,6-isomer (common impurity), analyze the fragmentation pathway:
-
Ortho-Effect (2,6-isomer): In 2,6-dibromo-4-fluorophenol, the bromines are adjacent to the OH group.[2][1] This facilitates the loss of an OH radical (M-17) or HBr (M-80/82) through a cyclic transition state.[1]
-
Meta-Substitution (3,5-isomer): The bromines are far from the OH.[1] The primary fragmentation is the loss of CO (M-28) followed by the loss of a Br radical .
Key Diagnostic Peak:
MS Experimental Protocol (GC-MS)[1][2]
Deep Dive: Elemental Analysis (EA)
Combustion analysis provides the "absolute" purity check. However, halogenated phenols present specific challenges: Fluorine attacks silica combustion tubes, and Bromine can form volatile residues.[1]
The "Halide Challenge" & Solution
Standard CHN analyzers may yield low Carbon values because HF (formed during combustion) etches the quartz tube, and Br₂ gas can saturate the reduction copper.
-
Solution: Use a modified combustion train with a WO₃ (Tungsten Trioxide) additive to bind Fluorine and specific silver wool traps to capture Bromine/Halogens, or use Oxygen Flask Combustion (Schöniger method) followed by ion chromatography for the halogens.
Theoretical vs. Acceptable Limits
For a pharmaceutical intermediate, the experimental values must be within ±0.4% of the theoretical values.[1]
| Element | Theoretical % | Acceptable Range (±0.4%) | Diagnostic Note |
| Carbon (C) | 26.70% | 26.30 – 27.10% | Low C often indicates moisture or inorganic salts.[2][1] |
| Hydrogen (H) | 1.12% | 0.72 – 1.52% | High H suggests solvent entrapment (e.g., Methanol).[1] |
| Bromine (Br) | 59.22% | 58.82 – 59.62% | Critical:[1] Low Br indicates mono-bromo impurity.[2][1] |
| Fluorine (F) | 7.04% | 6.64 – 7.44% | Confirms the fluorination; distinguishes from tribromophenol.[1] |
EA Experimental Protocol
-
Drying: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.
-
Weighing: Weigh 2.0–2.5 mg into a tin capsule (add 5 mg V₂O₅ oxidant if combustion is incomplete).
-
Combustion: Flash combustion at 1050°C with O₂ injection.
-
Detection: TCD (Thermal Conductivity Detector) for N, C, H.
-
Note: Br and F are best determined via Oxygen Flask Combustion followed by Ion Chromatography (IC) for highest accuracy.
-
Visualization: The Confirmation Workflow
The following diagram illustrates the decision logic for accepting a batch of 3,5-Dibromo-4-fluorophenol.
Caption: Logical workflow for the structural confirmation and purity validation of 3,5-Dibromo-4-fluorophenol.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Brominated Phenols Fragmentation Data. NIST Standard Reference Database 1A. [Link]
-
PubChem. Compound Summary: 3,5-Dibromo-4-chlorophenol (Structural Analog Data). National Library of Medicine.[1] [Link]
-
Royal Society of Chemistry. Elemental Analysis: An Important Purity Control. Dalton Transactions.[1] [Link]
Benchmarking Synthetic Routes for 3,5-Dibromo-4-fluorophenol Scalability
The following guide benchmarks synthetic routes for 3,5-Dibromo-4-fluorophenol (CAS 58107-26-9) , a high-value intermediate distinct from its more common isomer, 2,6-dibromo-4-fluorophenol.
Content Type: Technical Comparison Guide Target Audience: Process Chemists, CDMO Researchers, Drug Development Scientists
Executive Summary: The Isomer Challenge
Before selecting a route, it is critical to distinguish the target from its positional isomer. The "easy" route (direct bromination of 4-fluorophenol) yields 2,6-dibromo-4-fluorophenol (CAS 344-20-7), where bromine atoms are adjacent to the hydroxyl group.
This guide focuses on the 3,5-dibromo-4-fluorophenol (CAS 58107-26-9), where bromine atoms are meta to the hydroxyl group and ortho to the fluorine atom. This substitution pattern is chemically challenging because the hydroxyl group's strong ortho/para directing effect naturally favors the 2,6-isomer. Accessing the 3,5-isomer requires an indirect strategy, utilizing directing groups that align meta-substitution relative to the eventual phenol carbon.
Route Comparison Matrix
| Metric | Route A: The Nitro-Precursor Route (Recommended) | Route B: The Aniline-Precursor Route | Route C: Direct Bromination |
| Primary Product | 3,5-Dibromo-4-fluorophenol (Target) | 2,6-Dibromo-4-fluorophenol (Isomer) | 2,6-Dibromo-4-fluorophenol (Isomer) |
| Starting Material | 4-Fluoronitrobenzene | 4-Fluoroaniline | 4-Fluorophenol |
| Scalability | High (Classic unit operations) | High | Very High |
| Step Count | 3 (Bromination | 2 (Bromination | 1 (Bromination) |
| Regiocontrol | Perfect (Synergistic directing effects) | Poor for target (Favors 2,6-isomer) | Impossible for target |
| Cost Driver | 4-Fluoronitrobenzene | 4-Fluoroaniline | Bromine handling |
Detailed Technical Analysis
Route A: The Nitro-Precursor Strategy (Recommended)
Mechanism: This route exploits the synergistic directing effects of the nitro and fluoro groups on the benzene ring. In 4-fluoronitrobenzene, the nitro group (strong electron-withdrawing) directs electrophiles to the meta position, while the fluoro group (weakly deactivating but ortho/para directing) directs to the ortho position.
-
Result: Both groups direct incoming bromine to the 3 and 5 positions , ensuring high regioselectivity without complex separation.
Step-by-Step Protocol
Step 1: Electrophilic Bromination
-
Reagents: 4-Fluoronitrobenzene, Bromine (
), Sulfuric Acid ( ) or Oleum. -
Conditions: Heat to 60–80°C.
-
Reaction:
-
Process Insight: Use a scrubber for HBr off-gas. The reaction is sluggish due to the deactivated ring; oleum can accelerate kinetics but increases safety risks.
Step 2: Bechamp Reduction (or Catalytic Hydrogenation)
-
Reagents: Iron powder (Fe), HCl (aq), Ethanol/Water solvent.
-
Conditions: Reflux (~80°C).
-
Reaction:
-
Critical Control: Avoid catalytic hydrogenation (
) unless strictly controlled, as it risks dehalogenation (stripping the bromine atoms). The chemical reduction with Fe/HCl is robust and preserves the halogen pattern.
Step 3: Diazotization and Hydrolysis (The Phenol Formation)
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water. -
Conditions: Diazotization at 0–5°C; Hydrolysis at reflux (100°C+).
-
Reaction:
-
Scalability Note: This step is the bottleneck. Diazonium salts are unstable. Continuous flow chemistry is recommended for the diazotization/hydrolysis step to manage thermal runaway risks and nitrogen gas evolution.
Route B: The Aniline Route (Cautionary Analysis)
Process chemists often consider starting with 4-fluoroaniline. However, the amino group (
-
Bromination: Treating 4-fluoroaniline with
directs bromine ortho to the amine (positions 2 and 6). -
Outcome: Subsequent diazotization/hydrolysis yields 2,6-dibromo-4-fluorophenol (Br adjacent to OH).
Reaction Pathway Visualization
The following diagram illustrates the regiochemical logic that makes Route A the only viable scalable option for the 3,5-isomer.
Caption: Comparison of regiochemical outcomes. Route A (Blue) successfully targets the 3,5-position via nitro-directing effects, while direct phenol bromination (Red) yields the incorrect isomer.
Scalability & Safety Data
Key Performance Indicators (KPIs)
| Parameter | Route A (Nitro) | Route C (Direct Phenol) |
| Overall Yield | 65–75% | 85–95% |
| Atom Economy | Moderate (Loss of | High |
| Safety Profile | High Risk : Diazonium handling requires blast shielding/flow reactors. | Moderate Risk : Bromine burns; corrosive fumes. |
| Purification | Recrystallization (Ethanol/Water) usually sufficient. | Distillation required to remove mono-bromo impurities. |
| Cost/kg | High (Multi-step, Fe waste disposal).[2] | Low (Commodity chemicals).[2] |
Experimental Protocol: Diazotization Step (Critical)
Adapted from standard aromatic substitution protocols [1, 2].
-
Preparation : Charge a glass-lined reactor with 3,5-dibromo-4-fluoroaniline (1.0 equiv) and water (5 vol). Add concentrated
(2.5 equiv) slowly to form the amine sulfate salt. -
Diazotization : Cool to 0–5°C. Add
(1.1 equiv, 40% aq. solution) subsurface over 2 hours. Maintain T < 10°C to prevent decomposition. -
Quench : Stir for 1 hour. Destroy excess nitrite with sulfamic acid.
-
Hydrolysis : Transfer the cold diazonium solution slowly into a second reactor containing boiling dilute
(10% aq) at 105°C. Rate of addition controls nitrogen evolution. -
Isolation : Cool to 20°C. The product precipitates. Filter, wash with water, and dry.[1]
-
Purity Target : >98% (HPLC).
-
Appearance : Off-white to beige solid.
-
References
-
LookChem . (n.d.). 3,5-dibromo-4-fluorophenol CAS NO.58107-26-9 Product Details. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses . (1928). 2,6-Dibromo-4-nitrophenol.[2] Organic Syntheses, Coll. Vol. 2, p.173 (1943); Vol. 8, p.64 (1928). Retrieved February 4, 2026, from [Link](Foundational reference for bromination of nitrophenols).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
